Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-17-10(13)6-7-3-4-8(11(14)18-2)5-9(7)12(15)16/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDSLKRPXTVJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334952-07-7 | |
| Record name | methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
This technical guide provides a comprehensive overview of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, a nitrated benzoate ester derivative. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical identity, properties, and a plausible synthetic pathway.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] It is registered under the CAS number 334952-07-7 .[1][2][3][4][5] The molecular formula of the compound is C₁₁H₁₁NO₆.[1][2][4]
The structure of this compound consists of a benzene ring substituted with a methyl benzoate group, a nitro group, and a methyl acetate group. The nitro group and the methyl acetate side chain are positioned ortho to each other on the benzene ring, which can influence the molecule's reactivity and potential for further chemical modifications.[6]
References
- 1. This compound | 334952-07-7 [sigmaaldrich.com]
- 2. This compound | C11H11NO6 | CID 22567524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS 334952-07-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Page loading... [guidechem.com]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate | Benchchem [benchchem.com]
"Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate. This compound, a substituted nitrobenzoate derivative, holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document consolidates available data on its properties, outlines a plausible synthetic route with detailed experimental protocols, predicts its spectral characteristics, and explores its potential in drug discovery based on the bioactivity of structurally related molecules.
Introduction
This compound, with CAS number 334952-07-7, is a member of the nitroaromatic class of compounds.[1][2][3] The presence of both a nitro group and a phenylacetic acid ester moiety suggests its potential utility as a building block in medicinal chemistry. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[4] This guide aims to provide a detailed resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. The data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 334952-07-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁NO₆ | [1] |
| Molecular Weight | 253.21 g/mol | [1] |
| Appearance | Beige crystalline powder / Solid | [2] |
| Melting Point | 77 °C | [2] |
| Boiling Point | 370 °C | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | (4-Methoxycarbonyl-2-nitro-phenyl)-essigsaeure-methylester, Methyl 4-(methoxycarbonylmethyl)-3-nitrobenzoate, Methyl 2-(4-methoxycarbonyl-2-nitrophenyl)acetate | [1][2] |
Synthesis
While a specific experimental protocol for the synthesis of this compound is not explicitly detailed in the literature, a plausible and efficient synthetic route can be devised based on established organic chemistry reactions. The proposed synthesis involves the nitration of a suitable precursor, methyl 4-(2-methoxy-2-oxoethyl)benzoate.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via electrophilic nitration.
Experimental Protocol: Nitration of Methyl 4-(2-methoxy-2-oxoethyl)benzoate
This protocol is adapted from established procedures for the nitration of methyl benzoate.[5][6][7][8]
Materials:
-
Methyl 4-(2-methoxy-2-oxoethyl)benzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Cold Water
-
Ice-cold Methanol
-
Dichloromethane (for TLC)
-
Ethyl Acetate (for TLC)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add methyl 4-(2-methoxy-2-oxoethyl)benzoate.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material over a period of 15-20 minutes, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Further purify the crude product by washing with a small amount of ice-cold methanol to remove any unreacted starting material and by-products.
-
The final product can be recrystallized from methanol to obtain a pure sample.
-
Monitor the reaction progress and purity of the product using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane/ethyl acetate).
Spectral Properties (Predicted)
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.5-8.5 ppm. The presence of the nitro group will cause downfield shifts. The methylene protons of the acetate group should appear as a singlet around δ 4.0 ppm. The two methyl ester protons will each exhibit a singlet, likely between δ 3.7 and 4.0 ppm. |
| ¹³C NMR | The carbonyl carbons of the ester groups are expected to resonate in the downfield region, around δ 165-170 ppm. The aromatic carbons will appear in the δ 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded. The methylene carbon should be around δ 40-45 ppm, and the methoxy carbons will be in the δ 52-55 ppm region. |
| IR Spectroscopy | Characteristic strong absorption bands are expected for the C=O stretching of the ester groups (around 1720-1740 cm⁻¹). The nitro group will show two strong absorptions corresponding to asymmetric and symmetric stretching, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-O stretching bands for the esters will be present in the 1200-1300 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 253. Fragmentation patterns would likely involve the loss of the methoxy groups (-OCH₃), the carbomethoxy group (-COOCH₃), and the nitro group (-NO₂). |
Potential Applications in Drug Development
While there are no specific studies on the biological activity of this compound, the presence of the nitroaromatic moiety suggests potential for investigation in several therapeutic areas.
Anticancer and Antimicrobial Activity
Nitroaromatic compounds have a well-documented history of biological activity, including use as antibiotics and anticancer agents.[4] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive nitroso and hydroxylamine intermediates that can induce cellular damage.
A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated that compounds bearing a nitro moiety exhibited higher cytotoxic effects against prostate and breast cancer cell lines compared to their methoxy-substituted counterparts.[9][10] This suggests that the nitro group in the target compound could be a key pharmacophore for potential anticancer activity.
Proposed Biological Screening Workflow
To evaluate the potential of this compound as a therapeutic agent, a systematic screening process is recommended.
References
- 1. This compound | C11H11NO6 | CID 22567524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS 334952-07-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. ochem.weebly.com [ochem.weebly.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (CAS: 334952-07-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, with the CAS number 334952-07-7, is a key chemical intermediate primarily recognized for its role in the synthesis of Nintedanib, a multi-targeted tyrosine kinase inhibitor. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and safety information. It is important to note that, as a synthetic intermediate, this compound has not been extensively studied for its own biological activity, and therefore, data on its mechanism of action or effects on signaling pathways are not available in the current body of scientific literature.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₆ | [1][2] |
| Molecular Weight | 253.21 g/mol | [1][2] |
| Appearance | Beige crystalline powder | [3] |
| Melting Point | 77 °C | [3] |
| Boiling Point | 370 °C | [3] |
| Topological Polar Surface Area | 98.4 Ų | [1][4] |
| Hydrogen Bond Acceptor Count | 6 | [1][4] |
| Rotatable Bond Count | 5 | [1][4] |
| Purity | Typically ≥97% | [5] |
| Storage Temperature | Room temperature | [5] |
Synthesis
This compound is synthesized as a key intermediate in the multi-step production of Nintedanib. The following experimental protocol is a composite procedure derived from the general principles of nitration of methyl benzoate derivatives and information embedded within patents for Nintedanib synthesis.
Experimental Protocol: Synthesis of this compound
This synthesis is based on the principles of electrophilic aromatic substitution, specifically the nitration of a substituted methyl benzoate.[6]
Materials:
-
Methyl 4-(2-methoxy-2-oxoethyl)benzoate
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
In a separate flask, dissolve Methyl 4-(2-methoxy-2-oxoethyl)benzoate in a minimal amount of concentrated sulfuric acid.
-
Slowly add the nitrating mixture dropwise to the solution of the benzoate derivative, maintaining the temperature below 10 °C using an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
The crude product, this compound, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.[6]
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated acids are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Role in Nintedanib Synthesis
This compound serves as a crucial building block in the synthesis of Nintedanib. The subsequent steps in the synthesis of Nintedanib involve the reduction of the nitro group to an amine, followed by a series of condensation and cyclization reactions to form the final indolinone core structure of the drug.[7]
Biological Activity and Signaling Pathways
There is currently no available scientific literature detailing the biological activity, mechanism of action, or effects on signaling pathways of this compound itself. Its primary and currently known function is as a chemical intermediate in the synthesis of a pharmacologically active compound. The biological effects and signaling pathway interactions are characteristic of the final drug product, Nintedanib, which is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[7]
Due to the absence of data on the intrinsic biological activity of this compound, the creation of diagrams for signaling pathways, as requested, is not feasible.
Safety Information
Based on available safety data sheets, this compound is classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, or may be harmful if swallowed.[5]
Hazard Statements:
-
H302: Harmful if swallowed.[5]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P330: Rinse mouth.[5]
Conclusion
This compound is a well-characterized chemical intermediate with a critical role in the pharmaceutical industry, specifically in the production of Nintedanib. While its physicochemical properties and a general synthesis protocol are established, its biological activity remains uninvestigated. Future research could explore the potential for this molecule to have intrinsic biological effects, but based on current knowledge, its utility is confined to its role as a synthetic precursor. Researchers and drug development professionals should handle this compound with appropriate safety precautions as outlined in its safety data sheet.
References
- 1. Page loading... [guidechem.com]
- 2. Item - An Improved Process for the Synthesis of Nintedanib Esylate - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. This compound | C11H11NO6 | CID 22567524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, a compound of interest for researchers, scientists, and professionals in drug development. This document presents key data in a structured format, outlines a general experimental protocol for its synthesis, and visualizes the synthetic pathway.
Core Chemical and Physical Properties
This compound is a nitrated benzoate ester derivative. Its structural characteristics, including an electron-withdrawing nitro group and a flexible ester side chain, make it a valuable intermediate in organic synthesis.
A summary of its key properties is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₆[1][2] |
| Molecular Weight | 253.21 g/mol [1] |
| CAS Number | 334952-07-7[1][2] |
| Appearance | Beige crystalline powder[2] |
| Melting Point | 77°C[2] |
| Boiling Point | 370°C[2] |
| Purity | ≥97% |
| Storage Temperature | Room temperature |
Synthetic Pathway Visualization
The synthesis of this compound can be conceptualized as a multi-step process. The following diagram illustrates a logical workflow for its preparation, starting from a substituted toluene precursor.
Caption: A potential synthetic route for this compound.
Experimental Protocols
General Protocol for the Nitration of a Methyl Benzoate Derivative:
This protocol is adapted from established methods for the nitration of methyl benzoate.[3][4]
Materials:
-
Methyl benzoate derivative
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)
-
Ice
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and cooled in an ice bath to 0-10°C, add the starting methyl benzoate derivative to pre-cooled concentrated sulfuric acid.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid.
-
While maintaining the temperature of the reaction mixture between 5-15°C, slowly add the nitrating mixture dropwise with constant stirring. This addition should take approximately one hour.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Pour the reaction mixture onto cracked ice to precipitate the crude product.
-
Filter the solid product via suction and wash thoroughly with cold water.
-
To purify the product, agitate the crude solid with ice-cold methanol to remove impurities.
-
Filter the purified product by suction, wash with another portion of cold methanol, and dry.
-
For a product of maximum purity, recrystallization from an equal weight of methanol is recommended.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated acids are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The nitration reaction is exothermic and the temperature must be carefully controlled to prevent runaway reactions and the formation of undesired byproducts.
References
"Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" synthesis pathway from methyl benzoate
An In-depth Technical Guide to the Synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate from Methyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed synthetic pathway for the preparation of this compound, a key intermediate in various pharmaceutical and organic synthesis applications. The synthesis commences with the readily available starting material, methyl benzoate, and proceeds through a three-step sequence involving nitration, bromination, and a palladium-catalyzed Heck coupling reaction, followed by a final reduction step.
The synthesis is a four-step process starting from methyl benzoate. The initial step is the electrophilic nitration of the benzene ring to introduce a nitro group at the meta position. This is followed by a bromination at the 4-position. The crucial carbon-carbon bond formation is then achieved via a Heck reaction, and the final step involves the reduction of the double bond.
"Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" spectroscopic data (NMR, IR, Mass Spec)
A comprehensive analysis of the spectroscopic data for "Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" is detailed below. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a combination of information for structurally related compounds and predicted data based on established spectroscopic principles. This approach provides valuable reference points for researchers and scientists in the field of drug development.
Compound Identification
-
Systematic Name: this compound
-
CAS Number: 334952-07-7[1]
-
Molecular Weight: 253.21 g/mol [2]
-
Chemical Structure:
Predicted Spectroscopic Data
The following tables outline the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.5 | d | 1H | Ar-H |
| ~7.8 - 8.1 | dd | 1H | Ar-H |
| ~7.5 - 7.7 | d | 1H | Ar-H |
| ~3.9 - 4.1 | s | 2H | -CH₂- |
| ~3.9 | s | 3H | -OCH₃ (benzoate) |
| ~3.7 | s | 3H | -OCH₃ (acetate) |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 172 | C=O (acetate) |
| ~164 - 166 | C=O (benzoate) |
| ~148 - 150 | Ar-C (C-NO₂) |
| ~135 - 140 | Ar-C |
| ~130 - 135 | Ar-C |
| ~125 - 130 | Ar-C |
| ~120 - 125 | Ar-C |
| ~52 - 54 | -OCH₃ (benzoate) |
| ~51 - 53 | -OCH₃ (acetate) |
| ~35 - 40 | -CH₂- |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2960 - 2850 | Medium | Aliphatic C-H Stretch |
| 1735 - 1750 | Strong | C=O Stretch (Ester) |
| 1530 - 1550 | Strong | Asymmetric NO₂ Stretch |
| 1340 - 1360 | Strong | Symmetric NO₂ Stretch |
| 1600, 1475 | Medium-Weak | Aromatic C=C Stretch |
| 1200 - 1300 | Strong | C-O Stretch (Ester) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 253.06 | [M]⁺ (Molecular Ion) |
| 222.05 | [M - OCH₃]⁺ |
| 194.05 | [M - COOCH₃]⁺ |
| 178.02 | [M - CH₂COOCH₃]⁺ |
| 150.02 | [M - COOCH₃ - NO₂]⁺ |
Experimental Data of Related Compounds
For comparative purposes, the following tables summarize the experimental spectroscopic data for isomers and structurally similar compounds.
¹H and ¹³C NMR Data for Methyl 3-nitrobenzoate
| ¹H NMR (CDCl₃) | δ (ppm) | ¹³C NMR (CDCl₃) | δ (ppm) |
| 8.76 (s, 1H) | 164.7 | ||
| 8.37 – 8.28 (m, 2H) | 148.1 | ||
| 7.65 – 7.50 (m, 2H) | 135.1 | ||
| 3.93 (s, 3H) | 131.7 | ||
| 129.5 | |||
| 127.2 | |||
| 124.3 | |||
| 52.6 |
Citation: The Royal Society of Chemistry[4]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a standard probe, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a 90-degree pulse angle and a longer relaxation delay may be used, often with proton decoupling.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of chemical compounds.
References
"Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" solubility in common lab solvents
An In-Depth Technical Guide to the Solubility of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS Number: 334952-07-7). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's molecular structure and provides a detailed experimental protocol for determining its solubility in common laboratory solvents.
Compound Overview
-
IUPAC Name: this compound[1]
-
CAS Number: 334952-07-7[2]
-
Molecular Formula: C₁₁H₁₁NO₆[2]
-
Molecular Weight: 253.21 g/mol [2]
-
Physical Form: Solid (Beige crystalline powder)[3]
-
Melting Point: 77°C[3]
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[4] The molecular structure of this compound contains both polar and non-polar regions, which will dictate its solubility in various solvents.
-
Polar Characteristics: The presence of two ester functional groups (-COOCH₃) and a nitro group (-NO₂) introduces polarity to the molecule. These groups can participate in dipole-dipole interactions with polar solvents.[4]
-
Non-Polar Characteristics: The benzene ring is a significant non-polar component of the structure.
Based on these structural features, a qualitative solubility profile can be predicted. A related compound, Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate, is reported to be soluble in chloroform, methanol, and DMSO.[5] Another similar but simpler compound, Methyl 3-nitrobenzoate, is described as slightly soluble in ethanol, ether, and methanol, and insoluble in water.[6] These observations, combined with theoretical principles, inform the predictions in the table below.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble to Very Slightly Soluble | The large non-polar benzene ring is expected to dominate, leading to poor solubility in water despite the presence of polar groups. |
| Methanol, Ethanol | Soluble to Moderately Soluble | The alcohol's hydroxyl group can interact with the ester and nitro groups, while its alkyl chain can interact with the benzene ring. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These are strong polar aprotic solvents capable of dissolving a wide range of organic compounds. |
| Acetone, Acetonitrile | Soluble to Moderately Soluble | These solvents have intermediate polarity and are generally good solvents for compounds with mixed polarity. | |
| Non-Polar | Dichloromethane (DCM), Chloroform | Soluble | The polarity of these solvents is sufficient to interact with the polar groups, and they are excellent solvents for the non-polar benzene ring. |
| Toluene, Hexane | Slightly Soluble to Insoluble | The low polarity of these solvents will not effectively solvate the polar ester and nitro functional groups. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.[7][8] The following protocol outlines the steps to quantitatively measure the solubility of this compound.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[7]
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.[7] To ensure complete removal of solid particles, centrifuge the samples at a high speed.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of an organic compound.
Caption: A flowchart of the shake-flask method for determining solubility.
Caption: Key factors influencing the solubility of a chemical compound.
References
- 1. This compound | C11H11NO6 | CID 22567524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS 334952-07-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. youtube.com [youtube.com]
- 5. Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate | Benchchem [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate: A Comprehensive Technical Guide for its Application in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, a substituted nitrobenzoate derivative, has emerged as a crucial building block in modern organic synthesis, particularly in the construction of complex pharmaceutical agents. Its unique structural arrangement, featuring a nitro group ortho to a carboxymethyl substituent on a benzoate backbone, provides a versatile platform for a variety of chemical transformations. This technical guide provides an in-depth overview of its synthesis, key reactions, and primary application as a pivotal intermediate in the synthesis of the tyrosine kinase inhibitor, Nintedanib.
Physicochemical Properties
This compound is typically a light yellow to beige crystalline powder. A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| CAS Number | 334952-07-7 |
| Molecular Formula | C₁₁H₁₁NO₆ |
| Molecular Weight | 253.21 g/mol |
| Appearance | Light yellow to beige crystalline powder |
| Purity | ≥95.0% |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a readily available substituted toluene. A representative synthetic workflow is outlined below.
Figure 1: General synthetic workflow for this compound.
Experimental Protocol:
A plausible, multi-step experimental protocol for the synthesis of this compound is detailed below. This protocol is based on established organic chemistry transformations and analogous syntheses reported in the literature.
Step 1: Esterification of 4-Methyl-3-nitrobenzoic acid
-
To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 vol), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford Methyl 4-methyl-3-nitrobenzoate.
Step 2: Radical Bromination
-
Methyl 4-methyl-3-nitrobenzoate (1.0 eq) is dissolved in carbon tetrachloride (10 vol).
-
N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added.
-
The mixture is heated to reflux for 2-3 hours under irradiation with a UV lamp.
-
After cooling, the succinimide byproduct is filtered off, and the filtrate is concentrated. The crude product, Methyl 4-(bromomethyl)-3-nitrobenzoate, is purified by column chromatography.
Step 3: Cyanation
-
To a solution of Methyl 4-(bromomethyl)-3-nitrobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO, 8 vol), sodium cyanide (1.2 eq) is added portion-wise at room temperature.
-
The reaction is stirred for 12-16 hours at room temperature.
-
The reaction mixture is poured into ice water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield Methyl 4-(cyanomethyl)-3-nitrobenzoate.
Step 4: Methanolysis
-
Methyl 4-(cyanomethyl)-3-nitrobenzoate (1.0 eq) is dissolved in a mixture of methanol (10 vol) and concentrated sulfuric acid (2.0 eq).
-
The mixture is heated to reflux for 8-12 hours.
-
After cooling, the reaction mixture is carefully poured into ice water and neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give this compound.
Application in the Synthesis of Nintedanib
The primary and most significant application of this compound is as a key intermediate in the synthesis of Nintedanib, a potent triple angiokinase inhibitor. The synthetic strategy involves the reduction of the nitro group to an aniline, which then undergoes a series of reactions to construct the indolinone core of the drug.
Figure 2: Key transformations of this compound in the synthesis of Nintedanib.
Experimental Protocol: Reduction of the Nitro Group
-
This compound (1.0 eq) is dissolved in methanol or ethyl acetate.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield Methyl 3-amino-4-(2-methoxy-2-oxoethyl)benzoate, which is often used in the next step without further purification.
Quantitative Data
The following table summarizes representative yields for the key synthetic transformations involving this compound, based on analogous reactions reported in the patent literature.
| Reaction | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| Synthesis | Methyl 4-(cyanomethyl)-3-nitrobenzoate | This compound | MeOH, H₂SO₄, reflux | 75-85 |
| Reduction | This compound | Methyl 3-amino-4-(2-methoxy-2-oxoethyl)benzoate | H₂, 10% Pd/C, MeOH | >90 |
Conclusion
This compound is a valuable and highly functionalized building block in organic synthesis. Its primary role as a key intermediate in the manufacture of Nintedanib underscores its importance in the pharmaceutical industry. The synthetic routes to this compound are well-established, and its subsequent transformations, particularly the selective reduction of the nitro group, provide a reliable pathway for the construction of complex heterocyclic systems. This guide provides researchers and drug development professionals with a comprehensive overview of the synthesis and application of this important synthetic intermediate.
Unveiling the Potential: A Technical Guide to Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, a substituted nitrobenzoate derivative, holds significant interest within the pharmaceutical landscape not for its intrinsic pharmacological activity, but as a pivotal intermediate in the synthesis of Nintedanib. Nintedanib is a potent small molecule tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer. This technical guide delves into the chemical properties of this compound, its crucial role in the synthetic pathway of Nintedanib, and consequently, the pharmacological profile of Nintedanib itself. Understanding the chemistry and application of this intermediate provides valuable insight into the development of targeted kinase inhibitors.
Chemical and Physical Properties
This compound is a beige crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 334952-07-7 | [1][2][3] |
| Molecular Formula | C11H11NO6 | [2] |
| Molecular Weight | 253.21 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | (4-Methoxycarbonyl-2-nitro-phenyl)-essigsaeure-methylester, methyl 4-methoxycarbonylmethyl-3-nitro-benzoate, Methyl 2-(4-Methoxycarbonyl-2-nitrophenyl)acetate, 4-methoxycarbonylmethyl-3-nitrobenzoic acid methyl ester | [1][4] |
| Appearance | Beige crystalline powder | [1] |
| Melting Point | 77°C | [1][5] |
| Boiling Point | 370°C | [1][5] |
Role in the Synthesis of Nintedanib
The primary significance of this compound lies in its function as a key building block in the synthesis of Nintedanib.[3] Nintedanib is a triple angiokinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[6]
The synthesis of Nintedanib involves a multi-step process where this compound is a crucial precursor. One patented synthetic route describes the condensation of 4-(R acetate-2-yl)-3-nitrobenzoate (a derivative of the title compound) with trimethyl orthobenzoate.[7] This is followed by a substitution reaction and subsequent reduction and cyclization steps to yield Nintedanib.[7]
The general synthetic workflow highlighting the involvement of a nitrobenzoate derivative is depicted below.
Potential Pharmacological Properties (Inferred from Nintedanib)
As this compound is an intermediate, it is not intended for direct therapeutic use and its own pharmacological profile has not been characterized. However, its chemical structure is integral to the final structure of Nintedanib, and thus its "potential" is realized in the pharmacological activity of the final drug product.
Mechanism of Action of Nintedanib
Nintedanib functions as a multi-targeted tyrosine kinase inhibitor.[8] It competitively inhibits the adenosine triphosphate (ATP) binding pocket of the following receptor tyrosine kinases (RTKs):
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)
-
Fibroblast Growth Factor Receptors (FGFR 1-3)
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β)
By blocking these signaling pathways, Nintedanib interferes with the proliferation, migration, and survival of endothelial cells and pericytes, which are crucial for angiogenesis (the formation of new blood vessels). In the context of cancer, this anti-angiogenic effect can inhibit tumor growth. In idiopathic pulmonary fibrosis, Nintedanib is thought to inhibit the proliferation and migration of lung fibroblasts, thereby reducing the deposition of excess fibrous tissue.
The signaling cascade inhibited by Nintedanib is illustrated in the following diagram.
Therapeutic Indications for Nintedanib
The multi-targeted inhibitory action of Nintedanib has led to its approval for several clinical indications:
-
Idiopathic Pulmonary Fibrosis (IPF)
-
Systemic Sclerosis-Associated Interstitial Lung Disease (SSc-ILD)
-
Chronic Fibrosing Interstitial Lung Diseases (ILDs) with a Progressive Phenotype
-
Non-Small Cell Lung Cancer (NSCLC) of adenocarcinoma histology in combination with docetaxel
Experimental Protocols
As this compound is a synthetic intermediate, the most relevant experimental protocol is its use in the synthesis of Nintedanib. The following is a generalized experimental protocol based on patent literature.
Objective: To synthesize a key intermediate in the Nintedanib pathway from this compound or a similar precursor.
Materials:
-
This compound (or a related derivative)
-
Trimethyl orthobenzoate
-
Acetic anhydride
-
Appropriate solvents (e.g., N,N-dimethylformamide)
-
Acid-binding agent (e.g., triethylamine, potassium carbonate)
-
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
-
Reducing agent (for nitro group reduction)
-
Standard laboratory glassware and equipment
-
Analytical instruments for reaction monitoring and product characterization (e.g., TLC, NMR, Mass Spectrometry)
Procedure (Illustrative):
-
Condensation Reaction:
-
In a reaction vessel, dissolve this compound (or its derivative) and trimethyl orthobenzoate in acetic anhydride.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Isolate the crude product by filtration and purify by recrystallization.
-
-
Substitution Reaction:
-
Dissolve the product from the previous step and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide in a suitable solvent.
-
Add an acid-binding agent to the mixture.
-
Heat the reaction and monitor its progress by TLC.
-
Upon completion, perform an appropriate work-up to isolate the substituted product.
-
-
Reduction and Cyclization:
-
Subject the product from the substitution reaction to a reduction of the nitro group.
-
Following reduction, induce cyclization to form the core structure of Nintedanib.
-
Purify the final product using column chromatography or recrystallization.
-
Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods will vary depending on the exact synthetic route being employed. Researchers should consult detailed patent literature for precise experimental parameters.
Conclusion
While this compound does not possess inherent pharmacological properties for direct therapeutic application, its role as a key intermediate in the synthesis of Nintedanib is of high importance. The chemical features of this molecule are essential for the construction of the final, pharmacologically active Nintedanib. Therefore, the "potential pharmacological properties" of this compound are fully realized through its conversion to Nintedanib, a clinically significant inhibitor of key signaling pathways in angiogenesis and fibrosis. Future research in this area will likely focus on optimizing the synthesis of Nintedanib and exploring the therapeutic potential of other molecules derived from this and similar intermediates.
References
- 1. Buy Methyl 3-(2-methoxy-2-oxoethoxy)-4-nitrobenzoate (EVT-3116576) | 138035-71-9 [evitachem.com]
- 2. Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate | Benchchem [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 5. Item - An Improved Process for the Synthesis of Nintedanib Esylate - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 7. WO2016037514A1 - Preparation method of nintedanib - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib. The document details its chemical structure, explores its relationship with various isomers, and presents relevant, albeit general, synthetic protocols. Furthermore, it delves into the biological significance of this compound by examining the signaling pathways of Nintedanib, thereby providing crucial context for its application in drug discovery and development.
Chemical Structure and Properties
This compound is a complex organic molecule with the chemical formula C₁₁H₁₁NO₆.[1][2] Its structure features a benzene ring substituted with a methyl ester group, a methoxycarbonylmethyl group, and a nitro group.
Systematic IUPAC Name: this compound[2]
Molecular Weight: 253.21 g/mol [1]
The presence of the electron-withdrawing nitro group and two ester functionalities significantly influences the molecule's reactivity and electronic properties, making it a versatile precursor in organic synthesis.
Isomeric Landscape
The functionality and reactivity of aromatic compounds are highly dependent on the substitution pattern of the benzene ring. Understanding the properties of isomers of this compound is therefore crucial for synthetic planning and impurity profiling.
A key positional isomer is Methyl 3-(2-methoxy-2-oxoethyl)-4-nitrobenzoate . In this isomer, the positions of the nitro and the methoxycarbonylmethyl groups are swapped. This seemingly minor change can significantly alter the electronic effects within the molecule, potentially influencing its reactivity in subsequent synthetic steps.
Other related isomers include various substituted nitrobenzoates. For instance, the nitration of methyl benzoate can lead to a mixture of ortho-, meta-, and para-isomers, with the meta-isomer, methyl 3-nitrobenzoate , being the major product under standard nitrating conditions. The physicochemical properties of some of these related isomers are summarized in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₁H₁₁NO₆ | 253.21 | Not widely reported |
| Methyl 3-nitrobenzoate | C₈H₇NO₄ | 181.15 | 78 |
| Methyl 4-nitrobenzoate | C₈H₇NO₄ | 181.15 | 96 |
Synthetic Approaches: An Overview
Nitration of a Phenylacetate Precursor
A plausible synthetic route involves the nitration of a precursor such as methyl 4-(2-methoxy-2-oxoethyl)benzoate. The nitration of aromatic rings is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
General Experimental Protocol for Nitration of a Methyl Benzoate Derivative:
-
Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared, typically in a 1:1 ratio, and cooled in an ice bath.
-
Reaction Setup: The aromatic precursor is dissolved in concentrated sulfuric acid and cooled in an ice bath with stirring.
-
Addition of Nitrating Mixture: The cold nitrating mixture is added dropwise to the solution of the aromatic precursor, maintaining a low temperature (typically 0-10 °C) to control the reaction and minimize the formation of by-products.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specific duration to ensure complete conversion.
-
Work-up: The reaction mixture is then poured onto crushed ice to precipitate the crude product. The solid is collected by vacuum filtration and washed with cold water to remove residual acids.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure nitro-substituted product.
It is important to note that the directing effects of the substituents on the benzene ring will determine the regioselectivity of the nitration.
Nucleophilic Substitution Approach
Patent literature concerning the synthesis of Nintedanib suggests that intermediates structurally related to the target molecule can be synthesized via nucleophilic substitution reactions. For example, a compound like methyl 4-chloro-3-nitrobenzoate could potentially react with a suitable carbanion, such as the enolate of methyl acetate, to form the desired carbon-carbon bond.
Illustrative Reaction Scheme:
This approach would require careful selection of the base and reaction conditions to favor the desired substitution reaction and minimize side reactions.
Role in Nintedanib Synthesis
This compound is a crucial building block in the multi-step synthesis of Nintedanib, a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer. The structural features of this intermediate are strategically designed to allow for the subsequent construction of the indolinone core of the Nintedanib molecule.
The synthesis of Nintedanib typically involves the reduction of the nitro group to an amine, followed by a series of cyclization and condensation reactions to build the final complex structure.
Biological Context: The Signaling Pathways of Nintedanib
While this compound itself is not known to possess significant biological activity, its role as a precursor to Nintedanib places it in the context of crucial signaling pathways involved in angiogenesis and fibrosis. Nintedanib exerts its therapeutic effects by inhibiting the activity of three key families of receptor tyrosine kinases (RTKs):
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Fibroblast Growth Factor Receptors (FGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
These receptors play a central role in cell proliferation, migration, and survival. Their aberrant activation is a hallmark of many diseases, including cancer and fibrotic disorders.
The VEGFR, FGFR, and PDGFR Signaling Cascades
The binding of growth factors (VEGF, FGF, and PDGF) to their respective receptors on the cell surface triggers a cascade of intracellular signaling events. This process, known as signal transduction, ultimately leads to changes in gene expression and cellular behavior.
Simplified Signaling Pathway:
Caption: Simplified signaling pathways of VEGFR, FGFR, and PDGFR.
The diagram above illustrates the convergence of these pathways on downstream effectors like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical regulators of cellular processes.
Mechanism of Action of Nintedanib
Nintedanib functions as an ATP-competitive inhibitor, binding to the intracellular kinase domains of VEGFR, FGFR, and PDGFR. This binding event prevents the phosphorylation and subsequent activation of the receptors, thereby blocking the downstream signaling cascades.
Inhibition Workflow:
Caption: Mechanism of action of Nintedanib.
By inhibiting these key signaling pathways, Nintedanib effectively reduces the proliferation and activation of fibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix in fibrotic diseases.
Conclusion
This compound represents a strategically important molecule in medicinal chemistry, serving as a key intermediate in the synthesis of the clinically significant drug, Nintedanib. While detailed synthetic and analytical data for this specific compound remain somewhat elusive in publicly accessible literature, an understanding of its isomeric landscape and the general principles of relevant organic reactions provides a solid foundation for its synthesis and application. The profound biological effects of its end-product, Nintedanib, underscore the importance of such intermediates in the development of targeted therapies for complex diseases like idiopathic pulmonary fibrosis. Further research into the optimized synthesis and characterization of this and related compounds will continue to be a valuable endeavor in the field of drug discovery.
References
Methodological & Application
Application Note and Protocol: Synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is an organic compound with potential applications as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. The presence of multiple functional groups, including two ester moieties and a nitro group, allows for a variety of subsequent chemical transformations. This document outlines a detailed experimental protocol for the synthesis of this compound via the electrophilic nitration of methyl 4-(2-methoxy-2-oxoethyl)benzoate. The protocol is based on established methods for the nitration of substituted methyl benzoates.[1][2][3]
Proposed Synthetic Pathway
The synthesis involves the nitration of methyl 4-(2-methoxy-2-oxoethyl)benzoate using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[1][3] The nitronium ion then attacks the benzene ring, leading to the substitution of a hydrogen atom with a nitro group.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Methyl 4-(2-methoxy-2-oxoethyl)benzoate | 2.08 | g | Starting material |
| 10.0 | mmol | ||
| Molecular Weight | 208.21 | g/mol | [4] |
| Concentrated Nitric Acid (68%) | 0.70 | mL | Nitrating agent |
| ~11.0 | mmol | ||
| Concentrated Sulfuric Acid (98%) | 2.0 | mL | Catalyst and solvent |
| Product | |||
| This compound | |||
| Molecular Weight | 253.21 | g/mol | [1] |
| Theoretical Yield | 2.53 | g | |
| Representative Actual Yield | 1.90 - 2.28 | g | Based on typical 75-90% yields for similar nitration reactions. |
| Purity | >95% | After purification. | |
| Appearance | Beige crystalline powder | [5] | |
| Melting Point | 77 | °C | [5] |
Experimental Protocol
Materials and Equipment:
-
Methyl 4-(2-methoxy-2-oxoethyl)benzoate
-
Concentrated nitric acid (HNO₃, ~68%)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Methanol (CH₃OH)
-
Deionized water
-
Ice
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Graduated cylinders
-
Hirsch funnel or Büchner funnel and filter flask
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-(2-methoxy-2-oxoethyl)benzoate (2.08 g, 10.0 mmol).
-
Cool the flask in an ice-water bath.
-
Slowly add concentrated sulfuric acid (2.0 mL) to the flask with continuous stirring. Ensure the temperature is maintained below 10 °C.
-
-
Preparation of Nitrating Mixture:
-
In a separate small, dry beaker or test tube, carefully add concentrated nitric acid (0.70 mL, ~11.0 mmol) to concentrated sulfuric acid (1.0 mL).
-
Cool this mixture in the ice-water bath.
-
-
Nitration Reaction:
-
Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred solution of the starting material in sulfuric acid over a period of 15-20 minutes.
-
It is crucial to maintain the internal temperature of the reaction mixture below 15 °C during the addition to minimize the formation of byproducts.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for an additional 30-45 minutes to ensure the reaction goes to completion. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a beaker containing approximately 50 g of crushed ice with stirring. This will cause the crude product to precipitate.
-
Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.
-
Wash the collected solid with two portions of cold deionized water (2 x 15 mL) to remove residual acids.
-
Subsequently, wash the solid with a small portion of ice-cold methanol (5 mL) to remove some impurities.[1]
-
-
Purification:
-
The crude product can be purified by recrystallization from methanol.[6]
-
Dissolve the crude solid in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity of the final compound.
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Proper temperature control is essential to prevent a runaway reaction.
-
Always add acid to water, not the other way around, when preparing aqueous solutions. In this protocol, the reaction mixture is added to ice.
This application note provides a detailed, plausible protocol for the laboratory-scale synthesis of this compound. The procedure is based on well-established nitration methodologies for aromatic esters. By following this protocol and adhering to the safety precautions, researchers can effectively synthesize this compound for further use in their research and development activities.
References
Application Notes and Protocols for the Nitration of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and a speculative protocol for the nitration of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate. The target compound for this synthesis is Methyl 3,5-dinitro-4-(2-methoxy-2-oxoethyl)benzoate. It is important to note that the starting material is a highly deactivated aromatic ring due to the presence of two electron-withdrawing groups: a nitro group and a methyl carboxylate group. Consequently, the introduction of a second nitro group via electrophilic aromatic substitution requires more forcing reaction conditions than the nitration of a simple monosubstituted benzene ring, such as methyl benzoate. The protocols and data presented herein are based on established principles of organic chemistry for the nitration of deactivated aromatic systems.
Reaction Principle
The nitration of this compound is an electrophilic aromatic substitution reaction. The electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.
The existing substituents on the benzene ring, the nitro group (-NO₂) and the ester group (-COOCH₃), are both meta-directing and strongly deactivating. Therefore, the incoming nitro group is expected to add to the position that is meta to both existing groups, which is the C-5 position. The significant deactivation of the ring necessitates more vigorous reaction conditions, such as the use of fuming nitric acid or higher reaction temperatures, to achieve a reasonable reaction rate and yield.
Experimental Protocols
3.1 Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | C₁₁H₁₁NO₆ | 269.21 | >98% | (User defined) |
| Fuming Nitric Acid | HNO₃ | 63.01 | >90% | (User defined) |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% | (User defined) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | (User defined) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | (User defined) |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | (User defined) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >99.5% | (User defined) |
| Deionized Water | H₂O | 18.02 | - | - |
| Crushed Ice | H₂O | 18.02 | - | - |
3.2 Equipment
-
Three-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for vacuum filtration
-
Standard laboratory glassware
3.3 Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated and fuming acids are extremely corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
The reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts.
-
Have an appropriate quenching agent, such as sodium bicarbonate solution, readily available in case of spills.
3.4 Reaction Procedure
-
Preparation of the Nitrating Mixture: In a 50 mL beaker, carefully add 10 mL of concentrated sulfuric acid. Cool the beaker in an ice-salt bath to -5 °C. While maintaining the temperature below 0 °C, slowly add 5 mL of fuming nitric acid dropwise with gentle stirring. Once the addition is complete, allow the mixture to cool to -5 °C.
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 2.69 g (10 mmol) of this compound in 20 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the solution of the starting material over a period of 30-45 minutes. The internal temperature of the reaction mixture must be maintained between 0 and 5 °C throughout the addition.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Subsequently, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form. Allow the ice to melt completely.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Results
| Parameter | Value |
| Starting Material | This compound |
| Amount of Starting Material | 2.69 g (10 mmol) |
| Nitrating Agent | Fuming HNO₃ / H₂SO₄ |
| Reaction Temperature | 0-5 °C (addition), then room temperature |
| Reaction Time | 4-5 hours |
| Product | Methyl 3,5-dinitro-4-(2-methoxy-2-oxoethyl)benzoate |
| Theoretical Yield | 3.14 g |
| Hypothetical Actual Yield | 2.20 g |
| Hypothetical Percent Yield | 70% |
| Appearance | Pale yellow solid |
Visualization
Diagram 1: Experimental Workflow for the Nitration Reaction
Caption: A flowchart illustrating the key steps in the proposed nitration of this compound.
Diagram 2: Signaling Pathway of Electrophilic Aromatic Substitution
Caption: The mechanistic pathway for the electrophilic aromatic nitration reaction.
Application Notes and Protocols: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (CAS No. 334952-07-7) as a key starting material in the synthesis of heterocyclic compounds. This versatile building block is particularly valuable in the construction of pharmacologically relevant scaffolds.
Introduction
This compound is a substituted nitrobenzoate ester. Its structure, featuring a nitro group ortho to a methoxycarbonylethyl substituent, makes it an excellent precursor for synthesizing various heterocyclic systems through reductive cyclization and other transformations. The presence of multiple reactive sites allows for the strategic construction of complex molecular architectures, which are often sought after in medicinal chemistry and drug discovery.
Application: Synthesis of Methyl 2-oxoindoline-6-carboxylate
A significant application of this compound is in the synthesis of Methyl 2-oxoindoline-6-carboxylate . This compound serves as a crucial intermediate in the preparation of Nintedanib, a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1]
The synthetic strategy involves a one-pot reductive cyclization of this compound. In this process, the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization with the adjacent ester group to form the oxindole ring system.
Reaction Scheme
Caption: Reductive cyclization of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of Methyl 2-oxoindoline-6-carboxylate from this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | Methyl 2-oxoindoline-6-carboxylate | [1] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [1] |
| Solvent | Concentrated Acetic Acid | [1] |
| Reaction Temperature | 50 °C | [1] |
| Hydrogen Pressure | 50 psi | [1] |
| Reaction Time | 2.5 hours | [1] |
| Yield | 98% (Theoretical) | [1] |
| Melting Point of Product | 208-211 °C | [1] |
Experimental Protocol
This protocol details the synthesis of Methyl 2-oxoindoline-6-carboxylate from this compound.
Materials:
-
This compound (48.3 g)
-
10% Palladium on Carbon (Pd/C) catalyst (5.0 g)
-
Concentrated Acetic Acid (800 mL)
-
tert-Butyl methyl ether (150 mL)
-
Hydrogen gas
-
Hydrogenation reactor
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: In a suitable hydrogenation reactor, dissolve 48.3 g of this compound in 800 mL of concentrated acetic acid.[1]
-
Catalyst Addition: Carefully add 5.0 g of 10% palladium on carbon catalyst to the solution.[1]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen and maintain the reaction temperature at 50 °C.[1]
-
Reaction Monitoring: Stir the reaction mixture vigorously for 2.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a dichloromethane/methanol (10:1) solvent system. The Rf value of the product, Methyl 2-oxoindoline-6-carboxylate, is 0.4 on a silica gel plate.[1]
-
Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Catalyst Removal: Remove the palladium on carbon catalyst by filtration through a pad of celite.[1]
-
Solvent Evaporation: Concentrate the filtrate to dryness using a rotary evaporator.[1]
-
Product Purification: Dissolve the residue in 150 mL of tert-butyl methyl ether and filter the mixture again to remove any remaining insoluble impurities.[1]
-
Drying: Dry the resulting solid product under vacuum at 100 °C.[1]
-
Product Characterization: The final product is obtained as Methyl 2-oxoindoline-6-carboxylate with a reported yield of 28.6 g (98% of the theoretical yield) and a melting point of 208-211 °C.[1]
Experimental Workflow
Caption: Workflow for the synthesis of Methyl 2-oxoindoline-6-carboxylate.
Conclusion
This compound is a highly effective precursor for the synthesis of the 2-oxoindole heterocyclic system. The protocol provided outlines a high-yielding and efficient method for the preparation of Methyl 2-oxoindoline-6-carboxylate, a key intermediate in pharmaceutical manufacturing. This application highlights the utility of strategically functionalized aromatic compounds in the streamlined synthesis of complex and valuable molecules. Further research into the reactivity of this starting material could unveil its potential in the synthesis of a broader range of heterocyclic structures.
References
Application Notes and Protocols for the Analytical Method Development of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
Introduction
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is a nitrated benzoate ester derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules.[1] Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of this intermediate in drug development and manufacturing processes. This document provides a comprehensive guide to the development and validation of analytical methods for this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.
| Property | Value | Reference |
| CAS Number | 334952-07-7 | [2] |
| Molecular Formula | C11H11NO6 | [2] |
| Molecular Weight | 253.21 g/mol | [3] |
| Appearance | Beige crystalline powder | [4] |
| Purity | ≥97% | [2] |
| Solubility | Soluble in chloroform, methanol, and DMSO | [1] |
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method is recommended for the routine analysis and quantification of this compound. This method offers excellent separation and sensitivity.
Experimental Protocol: HPLC
1. Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
-
Autosampler vials
2. Chromatographic Conditions:
The following table summarizes the recommended starting HPLC conditions. Method optimization may be required to achieve optimal separation from any impurities.
| Parameter | Recommended Condition |
| Stationary Phase | C18 (150 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (50:50, v/v)[5][6] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25 °C[5] |
| Detection Wavelength | 230 nm[5] |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation Parameters (HPLC)
Method validation should be performed to ensure the reliability of the analytical data. The following parameters should be assessed:
| Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from any impurities or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Accuracy | Recovery should be within 98-102%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of this compound, as well as for the characterization of potential impurities.
Experimental Protocol: GC-MS
1. Instrumentation and Consumables:
-
Gas chromatograph coupled to a mass spectrometer
-
Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[7]
-
Helium (carrier gas)
-
Dichloromethane or Ethyl acetate (solvent)
2. GC-MS Conditions:
The following table provides a starting point for the GC-MS analysis.
| Parameter | Recommended Condition |
| Injector Temperature | 250 °C[7] |
| Split Ratio | 20:1[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[7] |
| Oven Temperature Program | Initial: 70 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Final hold: 5 min at 280 °C[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Mass Range | m/z 40-550[7] |
| Ion Source Temperature | 230 °C[7] |
| MS Transfer Line Temperature | 280 °C[7] |
3. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.[7]
-
If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.[7]
Predicted Mass Fragmentation
The electron ionization mass spectrum of this compound is expected to show characteristic fragmentation patterns for nitroaromatic esters. Key predicted fragments include:
| Fragment | m/z (predicted) | Description |
| [M]⁺ | 253 | Molecular ion |
| [M-OCH₃]⁺ | 222 | Loss of a methoxy group from one of the ester functionalities |
| [M-COOCH₃]⁺ | 194 | Loss of a carbomethoxy group |
| [M-NO₂]⁺ | 207 | Loss of the nitro group |
Visualizations
Analytical Method Development Workflow
Caption: Workflow for analytical method development and validation.
Logical Relationship of HPLC Method Validation Parameters
Caption: Interrelation of HPLC method validation parameters.
References
- 1. Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate | Benchchem [benchchem.com]
- 2. This compound | 334952-07-7 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. This compound CAS 334952-07-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 3-Methoxy-4-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is a high-purity chemical compound primarily used in the pharmaceutical industry as a reference standard. It is a key synthetic intermediate and a known impurity in the manufacturing of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.
The accurate quantification of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide to ensure the safety and efficacy of the final drug product. As a reference standard, this compound allows for the precise identification and quantification of its presence in Nintedanib active pharmaceutical ingredient (API) and finished drug products, ensuring they meet the stringent purity requirements.
These application notes provide essential information and a detailed protocol for the use of this compound as a reference standard in a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quality control of Nintedanib.
Chemical and Physical Properties
The fundamental properties of the reference standard are summarized below. This information is critical for proper handling, storage, and preparation of standard solutions.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 334952-07-7 |
| Molecular Formula | C₁₁H₁₁NO₆ |
| Molecular Weight | 253.21 g/mol |
| Appearance | Beige or Light Yellow Crystalline Powder |
| Purity | Typically ≥95% (as specified by supplier) |
| Solubility | Soluble in organic solvents such as Acetonitrile, Methanol, DMSO |
| Storage Conditions | Store at room temperature (2-8°C recommended for long-term stability) in a dry, sealed container. |
Application in Pharmaceutical Quality Control
The primary application of this compound is as a qualified reference standard for:
-
Impurity Profiling: Identification of this compound in batches of Nintedanib API.
-
Quantitative Analysis: Accurate measurement of the concentration of this specific impurity in quality control (QC) release testing and stability studies.
-
Analytical Method Validation: Used during the validation of analytical methods to demonstrate specificity, linearity, accuracy, and precision for the quantification of this impurity.
The use of a well-characterized reference standard is essential for complying with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Experimental Protocol: RP-HPLC for Nintedanib Impurity Profiling
This section details a representative RP-HPLC method for the determination of related substances in Nintedanib, where this compound would be quantified as a potential impurity.
Instrumentation and Reagents
-
Instrumentation: HPLC or UPLC system with a UV or Photodiode Array (PDA) detector.
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Purified Water (HPLC Grade)
-
This compound Reference Standard (RS)
-
Nintedanib API (Test Sample)
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v)
-
Chromatographic Conditions
The following table outlines a typical set of chromatographic conditions for the analysis of Nintedanib and its related substances.
| Parameter | Condition |
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 3 µm particle size (e.g., YMC Triart C18) |
| Mobile Phase A | 20mM Potassium Dihydrogen Phosphate buffer, with pH adjusted to 3.0 using Orthophosphoric Acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C - 35°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Reference Standard (RS) Stock Solution:
-
Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with diluent. This yields a stock solution of approximately 100 µg/mL.
-
-
Working Standard Solution (for impurity quantification):
-
Pipette 2.0 mL of the RS Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with diluent to obtain a final concentration of approximately 2.0 µg/mL. This concentration is suitable for linearity and recovery studies within a typical impurity quantification range.
-
-
Test Sample Solution (Nintedanib API):
-
Accurately weigh about 40 mg of the Nintedanib API test sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with diluent. This yields a test solution with a concentration of 0.4 mg/mL (400 µg/mL).
-
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the Working Standard Solution to determine the retention time and response for this compound.
-
Inject the Test Sample Solution to analyze the Nintedanib sample.
-
Identify the impurity peak in the test sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the amount of the impurity in the Nintedanib sample using the external standard method based on the peak areas.
Visualization of Workflow
The following diagram illustrates the typical workflow for using a reference standard in a pharmaceutical QC laboratory.
Step-by-Step Recrystallization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate via recrystallization. The following procedures are designed to guide researchers in obtaining a high-purity crystalline product suitable for further applications in drug development and scientific research.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature. This allows for the dissolution of the crude solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.
"this compound" is a beige crystalline powder with a reported melting point of 77°C.[1][2][3] It has limited solubility in water but is more soluble in organic solvents. This protocol outlines a systematic approach to selecting an appropriate solvent and performing the recrystallization to achieve high purity.
Materials and Equipment
Materials:
-
Crude this compound
-
Screening Solvents:
-
Methanol
-
Ethanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Heptane
-
Deionized Water
-
-
Activated Charcoal (optional, for colored impurities)
-
Celatom® or Filter Aid (optional, for hot filtration)
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Thermometer
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Melting point apparatus
-
Drying oven or vacuum desiccator
Experimental Protocols
Solvent Screening Protocol
The selection of a suitable recrystallization solvent is critical for a successful purification. The ideal solvent should dissolve the compound completely at its boiling point and poorly at room temperature or below.
Procedure:
-
Place approximately 50 mg of crude this compound into a small test tube or vial.
-
Add 0.5 mL of a candidate solvent at room temperature.
-
Agitate the mixture to determine the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently on a hot plate to the solvent's boiling point.
-
If the compound dissolves completely in the hot solvent, allow the solution to cool to room temperature and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
-
Repeat this procedure for a range of solvents to identify the most suitable one. A mixed solvent system (e.g., ethanol/water) can also be tested if a single solvent is not ideal.
Recrystallization Protocol
This protocol should be performed with the optimal solvent identified in the screening step. Based on the properties of similar compounds like methyl 3-nitrobenzoate, methanol or an ethanol/water mixture are promising candidates.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add a small portion of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring.
-
Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (Optional):
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper on the hot plate.
-
If using activated charcoal, a small bed of Celatom® on the filter paper can prevent the charcoal from passing through.
-
Pour the hot solution through the preheated funnel into the clean flask.
-
-
Crystallization:
-
Cover the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with filter paper over a vacuum flask.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the crystalline mixture into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Continue to draw air through the crystals for several minutes to aid in drying.
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 50-60°C) or in a vacuum desiccator until a constant weight is achieved.
-
-
Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value of 77°C indicates high purity.
-
Calculate the percent recovery.
-
Data Presentation
Quantitative data from the solvent screening and recrystallization process should be recorded in a structured manner to allow for easy comparison and optimization.
Table 1: Solvent Screening for Recrystallization
| Solvent | Solubility at Room Temp. (50 mg in 0.5 mL) | Solubility at Boiling (50 mg in 0.5 mL) | Crystal Formation upon Cooling | Observations |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Heptane | ||||
| Water |
Table 2: Recrystallization Data
| Parameter | Value |
| Mass of Crude Compound (g) | |
| Recrystallization Solvent(s) | |
| Volume of Solvent(s) (mL) | |
| Mass of Recrystallized Product (g) | |
| Percent Recovery (%) | |
| Melting Point of Crude Product (°C) | |
| Melting Point of Recrystallized Product (°C) | |
| Appearance of Recrystallized Product |
Visualization
The following diagrams illustrate the logical workflow of the recrystallization process.
Caption: Workflow for the recrystallization of a solid compound.
Caption: Decision logic for selecting a suitable recrystallization solvent.
References
Application Note: Chemoselective Reduction of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and dyes.[1][2] The target molecule, Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, possesses a nitro group ortho to an ester and para to an acetic acid methyl ester side chain. The primary challenge in its reduction is achieving high chemoselectivity: converting the nitro group to an amine while preserving the two sensitive ester functionalities.[3] This document outlines and compares several effective methods for this transformation and provides detailed protocols for their execution. The resulting product, Methyl 4-(2-methoxy-2-oxoethyl)-3-aminobenzoate, is a valuable intermediate for further synthetic elaboration.
General Reaction Pathway
The core transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). Various reducing agents can accomplish this with differing levels of selectivity and under various conditions.
Caption: General reduction of the nitrobenzoate starting material.
Comparison of Common Reducing Agents
The choice of reducing agent is critical for achieving high yield and selectivity.[3] Several methods are known to be effective for the chemoselective reduction of nitroarenes in the presence of esters.[4][5] The following table summarizes the performance of various common reduction systems for this type of transformation.
| Reducing Agent/System | Typical Solvent(s) | Temp. (°C) | Approx. Time (h) | Typical Yield (%) | Selectivity & Remarks |
| H₂ / Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl Acetate | 25 - 50 | 2 - 12 | >90 | Excellent selectivity for nitro groups over esters.[3][6] A common, clean method but requires specialized hydrogenation equipment. |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate | 50 - 78 | 1 - 6 | 85 - 95 | A mild and highly selective method for nitro groups.[3][5] The workup can be complicated by the formation of tin salts.[7] |
| Iron Powder (Fe) / NH₄Cl | Ethanol / Water | 70 - 80 | 2 - 8 | 80 - 95 | A classic, robust, and often cost-effective method that avoids strongly acidic conditions.[8] Generally good selectivity. |
| Iron Powder (Fe) / Acetic Acid | Acetic Acid, Ethanol | 80 - 100 | 2 - 4 | 80 - 90 | Effective method, but the acidic conditions may pose a risk to highly sensitive substrates.[5][8] |
| Sodium Dithionite (Na₂S₂O₄) | Acetonitrile/Water, Dioxane/Water | 25 - 60 | 1 - 5 | >90 | A very mild and highly chemoselective reagent, tolerant of esters, aldehydes, and ketones.[1][9] |
| NaBH₄ / FeCl₂ | Methanol / Water | 0 - 25 | 0.5 - 2 | >90 | A newer protocol showing magnificent yields and high chemoselectivity for reducing nitro groups while leaving esters unaffected.[10][11] |
Experimental Protocols
The following are detailed protocols for three common and effective methods for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its clean reaction profile and high yields.[5]
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (10% Pd/C, ~5 mol% Pd)
-
Methanol or Ethyl Acetate
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound in methanol (approx. 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask and purge the system by evacuating and refilling with nitrogen (3 cycles), followed by evacuating and refilling with hydrogen gas (3 cycles).
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully purge the system with nitrogen to remove all hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethyl acetate).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization if necessary.
Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This is a classic and reliable laboratory-scale method known for its excellent chemoselectivity.[5][12]
Materials:
-
This compound (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 3-4 eq)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated aq. NaCl)
Procedure:
-
To a round-bottom flask, add this compound and dissolve it in absolute ethanol (10-15 mL per gram of substrate).
-
Add Tin(II) Chloride Dihydrate to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol).
-
Stir the reaction at reflux and monitor its progress by TLC. The reaction is typically complete in 1-6 hours.
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate and cool the mixture in an ice bath.
-
Slowly and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~8. This will precipitate tin salts.
-
Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify as needed by column chromatography or recrystallization.
Protocol 3: Reduction using Iron Powder and Ammonium Chloride
This method uses inexpensive and less hazardous reagents, making it a greener alternative to some metal/acid systems.[8]
Materials:
-
This compound (1.0 eq)
-
Iron powder (<325 mesh, 5-10 eq)
-
Ammonium Chloride (NH₄Cl, 4-5 eq)
-
Ethanol and Water (e.g., 4:1 mixture)
-
Ethyl Acetate (for extraction)
-
Celite®
Procedure:
-
In a round-bottom flask, combine this compound, iron powder, and ammonium chloride.
-
Add a mixture of ethanol and water (e.g., 4:1 v/v, 15-25 mL per gram of substrate).
-
Heat the suspension to reflux (approx. 70-80°C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).
-
Cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Filter the hot mixture through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake extensively with hot ethyl acetate or ethanol.
-
Combine the filtrates and remove the organic solvent under reduced pressure.
-
If significant water remains, perform a standard aqueous workup: add water and ethyl acetate, separate the layers, extract the aqueous phase with ethyl acetate, combine organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter and concentrate the solution to yield the crude product. Purify as needed.
General Experimental and Purification Workflow
The overall process, from reaction to purified product, follows a standard sequence in synthetic organic chemistry.
Caption: A generalized workflow for synthesis and purification.
References
- 1. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A [pubs.rsc.org]
- 2. air.unimi.it [air.unimi.it]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Tin(II) chloride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (CAS No. 334952-07-7) is a key chemical intermediate primarily utilized in the synthesis of complex pharmacologically active molecules. Its structural features, including a nitro group and two ester functionalities, make it a versatile building block for the construction of heterocyclic systems. This document provides detailed application notes on its principal use as a precursor in the synthesis of Nintedanib, a multi-tyrosine kinase inhibitor. Included are experimental protocols for the synthesis of a key downstream intermediate, quantitative data for the final active pharmaceutical ingredient (API), and diagrams illustrating the synthetic pathway and biological mechanism of action.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 334952-07-7 | [1] |
| Molecular Formula | C₁₁H₁₁NO₆ | [1] |
| Molecular Weight | 253.21 g/mol | [1] |
| Appearance | Beige crystalline powder | [2] |
| IUPAC Name | This compound | [1] |
| Solubility | Soluble in Chloroform, Methanol, DMSO | [3] |
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a crucial intermediate in the synthesis of Nintedanib. Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases and is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.[4]
The synthesis of Nintedanib requires the construction of a 6-methoxycarbonyl-2-oxindole core. This compound serves as a key starting material for this core structure through a critical reductive cyclization reaction.
Synthetic Scheme and Key Transformations
The overall synthetic strategy involves the conversion of this compound to the core oxindole structure, which is then further elaborated to yield Nintedanib. A key transformation is the reductive cyclization of a derivative, dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate, to form methyl 2-oxoindoline-6-carboxylate.
Experimental Protocols
Synthesis of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate from Methyl 4-chloro-3-nitrobenzoate
This protocol describes the synthesis of a key precursor to the title compound, illustrating the introduction of the malonate group. A similar nucleophilic aromatic substitution can be envisioned starting from this compound.
Materials:
-
Methyl 4-chloro-3-nitrobenzoate (50.0 g)
-
Dimethyl malonate (52.0 g)
-
Potassium tert-butoxide (52.0 g)
-
Dimethyl sulfoxide (DMSO) (150.0 ml)
-
Hydrochloric acid
-
Sodium chloride
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
To a solution of dimethyl malonate in DMSO, add potassium tert-butoxide at 25-30°C.
-
Cool the mixture to 20-25°C and stir for 2 hours.
-
Slowly add a solution of Methyl 4-chloro-3-nitrobenzoate to the mixture at 20-25°C and stir for 2 hours.
-
Acidify the reaction mixture with hydrochloric acid at 20-25°C.
-
Add sodium chloride and extract the aqueous layer with methyl tert-butyl ether.
-
Separate the layers and distill off the organic layer under reduced pressure (below 50°C) to obtain the title compound.[4]
Reductive Cyclization to form Methyl 2-oxoindoline-6-carboxylate
This protocol details the key transformation to form the oxindole core of Nintedanib.
Materials:
-
Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g)
-
Acetic acid (250.0 ml)
-
Sodium dithionite (Hydrose) (83.9 g)
-
Water (250.0 ml)
-
Ammonia solution
Procedure:
-
To a solution of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate in acetic acid, add sodium dithionite and water at 25-30°C and stir for 10 minutes.
-
Heat the mixture to 120-125°C and stir for 2 hours.
-
Cool the mixture to 15-20°C.
-
Add ammonia solution to the mixture at 15-20°C and stir for 2 hours.
-
Filter the resulting solid, wash with water, and dry to obtain methyl 2-oxoindoline-6-carboxylate.[4]
Biological Context: Nintedanib's Mechanism of Action
The ultimate product derived from this compound, Nintedanib, is a potent inhibitor of several receptor tyrosine kinases (RTKs) that are crucial in the pathogenesis of fibrosis and angiogenesis.[3] Nintedanib competitively binds to the intracellular ATP-binding pocket of these receptors, which blocks autophosphorylation and subsequent downstream signaling cascades.
The primary targets of Nintedanib include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Key mediators of angiogenesis.
-
Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in fibroblast proliferation and differentiation.
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): Potent mitogens for fibroblasts.[3]
By inhibiting these pathways, Nintedanib effectively reduces the proliferation, migration, and survival of fibroblasts, thereby mitigating the progression of fibrotic diseases.
References
- 1. Item - An Improved Process for the Synthesis of Nintedanib Esylate - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. 1,3-Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)propanedioate | C13H13NO8 | CID 58400442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]
- 4. A kind of preparation method of nintedanib intermediate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in the Synthesis of Novel Molecular Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate as a versatile building block for the construction of diverse and novel molecular scaffolds. This intermediate possesses multiple reactive sites that can be selectively manipulated to generate complex heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery.
Compound Overview
This compound (CAS No. 334952-07-7) is a substituted nitrobenzoate derivative.[1][2][3][4] Its structure incorporates three key functional groups that can be exploited for chemical transformations: an aromatic nitro group, and two methyl ester functionalities. The strategic positioning of these groups makes it a valuable precursor for a variety of heterocyclic scaffolds.
| Property | Value |
| CAS Number | 334952-07-7 |
| Molecular Formula | C11H11NO6 |
| Molecular Weight | 253.21 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥97% |
| Solubility | Soluble in Chloroform, Methanol, and DMSO |
Key Synthetic Applications
The primary synthetic utility of this compound lies in the transformation of its nitro group into an amino functionality. This reduction is a pivotal step, yielding a reactive aniline derivative that can undergo a variety of cyclization reactions to form diverse heterocyclic cores.
Reduction of the Nitro Group
The conversion of the aromatic nitro group to an amine is a fundamental transformation that opens up numerous possibilities for subsequent reactions.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of the nitro group to an amine using palladium on carbon as a catalyst.
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.
-
Hydrogenation: Seal the flask and purge with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-amino-4-(2-methoxy-2-oxoethyl)benzoate. This product can often be used in the next step without further purification.
| Parameter | Value |
| Reactant | This compound |
| Reagents | H2, 10% Pd/C |
| Solvent | Methanol or Ethyl Acetate |
| Temperature | Room Temperature |
| Expected Yield | >95% (based on analogous reactions) |
Construction of Heterocyclic Scaffolds
The resulting aminobenzoate is a key intermediate for the synthesis of various fused heterocyclic systems, which are prevalent in many biologically active molecules.
Synthesis of Quinazolinone Scaffolds
Quinazolinones are a prominent class of heterocyclic compounds with a broad range of pharmacological activities. The aminobenzoate intermediate derived from this compound can be readily converted to a quinazolinone core.
Experimental Protocol: Quinazolinone Formation
-
Amide Formation: React the Methyl 3-amino-4-(2-methoxy-2-oxoethyl)benzoate (1.0 eq) with an appropriate acyl chloride (e.g., chloroacetyl chloride) or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cyclization: The resulting amide can be cyclized to the quinazolinone scaffold. This is often achieved by heating in the presence of a base, or by treatment with a dehydrating agent.
-
Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Synthesis of Benzodiazepine Scaffolds
Benzodiazepines are another important class of nitrogen-containing heterocycles. The aminobenzoate intermediate can serve as a precursor for the synthesis of various benzodiazepine derivatives. The specific reaction pathway will depend on the desired substitution pattern of the final benzodiazepine ring.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Synthetic workflow from the starting material to novel heterocyclic scaffolds.
Caption: Logical relationships in the synthesis of diverse scaffolds.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: The experimental protocols provided are based on general chemical principles and analogous reactions found in the literature. Researchers should adapt these protocols as needed and conduct their own risk assessments before commencing any experimental work. Yields are indicative and may vary depending on the specific reaction conditions and scale.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which is proposed to proceed via a Palladium-catalyzed Heck cross-coupling reaction between methyl 4-bromo-3-nitrobenzoate and methyl acrylate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The active Pd(0) species may not be forming effectively. | Ensure the use of high-purity palladium precatalysts. If using Pd(II) sources, consider a pre-activation step. An extra equivalent of ligand relative to palladium can improve catalyst stability.[1] |
| Poor Reagent Quality: Impurities in starting materials, solvents, or reagents can poison the catalyst. | Assess the purity of starting materials and purify if necessary. Ensure solvents are anhydrous and properly degassed.[2] | |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures. | Screen a range of temperatures to find the optimal condition for your specific substrate and catalyst system.[3][4] | |
| Formation of Side Products | Homocoupling of Starting Material: This can occur if the oxidative addition is slow or if the reaction conditions favor it. | Adjust the ligand-to-metal ratio. Screening different ligands can also mitigate this side reaction. |
| Dehalogenation of Aryl Halide: The starting aryl bromide may be reduced instead of coupling. | Use a non-coordinating or weaker base. Lowering the reaction temperature may also help. | |
| Polymerization of Methyl Acrylate: High temperatures or prolonged reaction times can lead to the polymerization of the alkene. | Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. Optimize the reaction time to maximize product formation while minimizing polymerization. | |
| Reaction Stalls Before Completion | Catalyst Decomposition: The palladium catalyst can decompose over the course of the reaction, especially at elevated temperatures. | Employ a more stable palladium precatalyst or ligand. Increasing the catalyst loading might be necessary for challenging substrates.[1] |
| Incomplete Dissolution of Reagents: Poor solubility of the starting materials or base can lead to a stalled reaction. | Screen different solvents or solvent mixtures to improve solubility. Vigorous stirring is also crucial for heterogeneous mixtures.[2] | |
| Difficult Purification | Presence of Closely Eluting Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging. | Optimize the reaction conditions to minimize the formation of impurities. Explore different solvent systems for chromatography or consider recrystallization as an alternative or additional purification step.[5] |
| Residual Palladium: Traces of palladium can remain in the final product. | Employ scavenging agents or perform a filtration through a pad of celite or silica gel to remove residual palladium. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective method is the Palladium-catalyzed Heck cross-coupling reaction. This involves reacting methyl 4-bromo-3-nitrobenzoate with methyl acrylate in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: How can I choose the right palladium catalyst and ligand for this Heck reaction?
A2: There is no single "best" catalyst system, and screening is often necessary.[1] For initial attempts, a combination of Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more advanced Buchwald-type ligand can be a good starting point. The choice of ligand can significantly impact reaction efficiency and selectivity.[1][2]
Q3: What are the most critical parameters to control for a successful Heck reaction?
A3: The most critical parameters include maintaining an inert atmosphere (to prevent catalyst oxidation), using anhydrous and degassed solvents, the purity of all reagents, the choice of base, and the reaction temperature.[2]
Q4: My reaction is not reproducible. What are the likely causes?
A4: Reproducibility issues in palladium-catalyzed reactions often stem from inconsistent reagent purity, variations in inert atmosphere technique, inconsistent stirring rates in heterogeneous mixtures, and the order of reagent addition.[2] Precise and consistent experimental setup is key.
Q5: What are common methods for purifying the final product?
A5: Column chromatography on silica gel is a standard method for purifying the crude product from the reaction mixture. Recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, can also be an effective method for obtaining a high-purity product.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound via Heck Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add methyl 4-bromo-3-nitrobenzoate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and triphenylphosphine (PPh₃, 0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous and degassed N,N-dimethylformamide (DMF). Stir the mixture until all solids are dissolved.
-
Add triethylamine (Et₃N, 2.0 equiv) as the base, followed by methyl acrylate (1.5 equiv).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol in an Erlenmeyer flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol.
-
Drying: Allow the crystals to dry completely under vacuum.
Quantitative Data Summary
The following tables provide hypothetical data to guide optimization efforts. Optimal conditions are highly dependent on the specific substrate and should be determined experimentally.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 65 |
| 2 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | DMAc | 110 | 72 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Toluene | 100 | 85 |
| 4 | Pd(OAc)₂ (2) | none | Et₃N | DMF | 100 | <10 |
Table 2: Effect of Solvent and Base on Yield
| Entry | Solvent | Base (2 equiv) | Temperature (°C) | Yield (%) |
| 1 | DMF | Et₃N | 100 | 65 |
| 2 | Toluene | K₃PO₄ | 100 | 58 |
| 3 | Acetonitrile | DBU | 80 | 45 |
| 4 | Dioxane | Na₂CO₃ | 100 | 62 |
Visualizations
References
"Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" synthesis side reactions and byproducts
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most plausible and commonly employed synthetic route is a two-step process. The first step involves the synthesis of the precursor, methyl 4-(2-methoxy-2-oxoethyl)benzoate. The second step is the electrophilic aromatic substitution (nitration) of this precursor to yield the final product.
Q2: What are the critical parameters to control during the nitration step?
The nitration step is highly sensitive to reaction conditions. Careful control of the temperature, rate of addition of the nitrating agent, and the ratio of nitric acid to sulfuric acid is crucial to maximize the yield of the desired product and minimize the formation of byproducts.[1][2]
Q3: What are the expected side reactions and byproducts in this synthesis?
The primary side reactions include the formation of positional isomers, polynitrated products, and oxidation of the side chain. The presence of unreacted starting material is also a common issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect ratio of nitrating agents. | - Increase reaction time or temperature cautiously. - Maintain the recommended low temperature during the addition of the nitrating mixture. - Ensure the correct molar ratios of nitric acid and sulfuric acid are used. |
| Presence of multiple spots on TLC analysis of the crude product | - Formation of positional isomers. - Polynitration. - Presence of unreacted starting material. | - Use purification techniques such as column chromatography or recrystallization to isolate the desired isomer. - Strictly control the reaction temperature and the amount of nitrating agent to avoid over-nitration. - Monitor the reaction progress using TLC to ensure full conversion of the starting material. |
| Formation of a dark-colored reaction mixture or tar-like substance | - Reaction temperature too high. - Oxidation of the starting material or product. | - Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating mixture.[2] - Ensure slow and dropwise addition of the nitrating agent to control the exothermic reaction. |
| Product fails to solidify upon pouring onto ice | - Incomplete nitration, leaving oily starting material. - Presence of significant amounts of ortho- and para-isomers which may have lower melting points. | - Confirm complete conversion of the starting material via TLC before workup. - Scratch the inside of the flask with a glass rod to induce crystallization. - Isolate the oily product by extraction with a suitable organic solvent and then purify by column chromatography. |
Experimental Protocol: Nitration of Methyl 4-(2-methoxy-2-oxoethyl)benzoate
Materials:
-
Methyl 4-(2-methoxy-2-oxoethyl)benzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-(2-methoxy-2-oxoethyl)benzoate in concentrated sulfuric acid. Cool the mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature between 0 and 10 °C.[2]
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Potential Side Reactions and Byproducts
| Byproduct | Formation Mechanism | Impact on Synthesis |
| Methyl 2-(4-(methoxycarbonyl)-3-nitrophenyl)acetate (Positional Isomer) | Electrophilic attack of the nitronium ion at the ortho position to the ester group. | Difficult to separate from the desired product due to similar physical properties. |
| Methyl 4-(2-methoxy-2-oxoethyl)-2-nitrobenzoate (Positional Isomer) | Electrophilic attack of the nitronium ion at the ortho position to the methoxy-oxoethyl group. | May be formed in minor amounts and requires chromatographic separation. |
| Dinitro-substituted products | Further nitration of the desired mononitro product under harsh reaction conditions (e.g., high temperature or excess nitrating agent).[1] | Reduces the yield of the desired product and complicates purification. |
| Oxidized byproducts | Oxidation of the benzylic methylene group by the strong oxidizing nitrating mixture. | Leads to the formation of impurities that can be difficult to remove. |
| Unreacted Methyl 4-(2-methoxy-2-oxoethyl)benzoate | Incomplete reaction due to insufficient reaction time, low temperature, or inadequate amount of nitrating agent. | Decreases the overall yield and requires separation from the final product. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships between reactants, the main product, and potential byproducts.
References
Troubleshooting "Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate by chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: While the impurity profile can vary depending on the specific synthetic route, common impurities may include:
-
Positional Isomers: Formation of ortho- and para-nitro isomers during the nitration step.
-
Unreacted Starting Materials: Residual starting materials from the synthesis.
-
Dinitrated Products: Over-nitration can lead to the formation of dinitrobenzoate derivatives, especially if reaction temperatures are not well-controlled.
-
Hydrolyzed Products: Presence of carboxylic acids due to the hydrolysis of the methyl ester groups.
-
Residual Solvents and Reagents: Traces of solvents and reagents used in the synthesis and work-up.
Q2: Which chromatographic techniques are most suitable for the purification of this compound?
A2: The most common and effective techniques are:
-
Flash Column Chromatography: Ideal for purifying research-scale quantities (milligrams to grams) of the compound. Silica gel is a commonly used stationary phase.
-
High-Performance Liquid Chromatography (HPLC): Used for achieving very high purity, especially for analytical standards or when separating very closely related impurities. Reversed-phase columns (like C18) are often employed.
Q3: How can I monitor the progress of the chromatographic purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It helps in:
-
Selecting a suitable solvent system (mobile phase): The ideal solvent system will show good separation between your target compound and impurities, with an Rf value for the target compound ideally between 0.25 and 0.35 for column chromatography.[1]
-
Identifying fractions containing the pure product: After running a column, different collected fractions can be spotted on a TLC plate to see which ones contain the purified compound.
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point for this compound is 77°C.[2][3] A sharp melting point close to this value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides for Chromatography
This section addresses specific issues you might encounter during the purification of this compound.
Flash Column Chromatography (Silica Gel)
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Spots on TLC | The polarity of the eluent is either too high or too low. | Systematically vary the ratio of your solvent system. A good starting point for aromatic esters is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[4] Try ratios from 9:1 to 1:1 (non-polar:polar). |
| Compound Does Not Move from the Baseline (Low Rf) | The eluent is not polar enough to move the compound up the stationary phase. | Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
| Compound Runs with the Solvent Front (High Rf) | The eluent is too polar, causing the compound to have a low affinity for the stationary phase. | Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking of Spots on TLC/Column | The sample may be overloaded, or the compound might be degrading on the acidic silica gel. The sample might not be fully dissolved in the mobile phase. | Apply a more dilute sample to the TLC plate. For column chromatography, ensure the sample is loaded in a concentrated band using a minimal amount of solvent. Consider using a less acidic stationary phase like neutral alumina. |
| Co-elution of Impurities with the Product | Impurities have a very similar polarity to the target compound. | Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation. A shallower gradient in solvent polarity during column elution can also help. |
| Low Recovery of the Compound from the Column | The compound may be irreversibly adsorbed onto the silica gel, or it is too soluble in the mobile phase and elutes very slowly in a diffuse band. | Ensure all the compound has eluted by flushing the column with a more polar solvent at the end of the run. Check the TLC of all fractions to avoid discarding fractions with the product. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Suggested Solution |
| Broad or Tailing Peaks | The mobile phase composition is not optimal. The column may be overloaded or contaminated. | Adjust the mobile phase composition, for instance, by varying the percentage of organic solvent (e.g., acetonitrile) or the pH. Ensure the sample is fully dissolved in the mobile phase before injection. If the column is old or has been used with crude samples, consider washing it or replacing it. |
| Poor Resolution Between Peaks | The mobile phase is not providing enough selectivity. | Try a different mobile phase composition or a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). Adjusting the pH of the mobile phase can be particularly effective for separating acidic or basic impurities. |
| Variable Retention Times | Fluctuation in mobile phase composition or temperature. Column not properly equilibrated. | Ensure the mobile phase is well-mixed and degassed. Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. Use a column oven to maintain a constant temperature. |
| Ghost Peaks | Contamination in the mobile phase, injection system, or from a previous injection. | Use high-purity HPLC-grade solvents. Flush the injector and the column. Run a blank gradient to identify the source of contamination. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain, gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude "this compound" in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system (e.g., a petroleum ether/ethyl acetate mixture), starting with a lower polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Quantitative Data Summary
The following table provides illustrative chromatographic conditions based on the purification of similar aromatic nitro compounds. These should be considered as starting points and may require optimization.
| Parameter | TLC | Flash Column Chromatography | HPLC |
| Stationary Phase | Silica gel 60 F254 | Silica gel (230-400 mesh) | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Gradient of Hexane:Ethyl Acetate (e.g., from 9:1 to 7:3 v/v) | Acetonitrile:Water with 0.1% Formic Acid (e.g., 50:50 v/v) |
| Flow Rate | N/A | Gravity-dependent or low pressure | 1.0 mL/min |
| Detection | UV light (254 nm) | TLC of fractions | UV detector at 254 nm |
| Target Rf / Retention Time | ~0.3 | N/A | Dependent on exact conditions |
Visual Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting the chromatographic purification of the target compound.
References
Preventing hydrolysis of "Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" during workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate," focusing on the prevention of hydrolysis during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its key structural features?
A1: "this compound" is a diester compound with the chemical formula C₁₁H₁₁NO₆. Its structure features a benzene ring substituted with a nitro group, a methyl ester group directly attached to the ring (an aryl ester), and a methyl ester group as part of a side chain (an alkyl ester). The presence of the electron-withdrawing nitro group significantly influences the reactivity of the molecule, particularly the susceptibility of the adjacent aryl ester to hydrolysis.
Q2: What is ester hydrolysis and why is it a concern during the workup of this compound?
A2: Ester hydrolysis is a chemical reaction in which an ester is cleaved into its corresponding carboxylic acid and alcohol.[1] This can be catalyzed by either acid or base.[1] During the workup of a reaction involving "this compound," aqueous solutions are often used to neutralize acids or remove water-soluble impurities. These aqueous basic or acidic conditions can inadvertently lead to the hydrolysis of one or both of the ester groups, resulting in the formation of unwanted byproducts and a lower yield of the desired diester.
Q3: Which of the two ester groups in "this compound" is more prone to hydrolysis?
A3: The methyl ester group directly attached to the nitro-substituted benzene ring (the aryl ester) is more susceptible to hydrolysis. The strongly electron-withdrawing nitro group (-NO₂) increases the electrophilicity of the carbonyl carbon of the adjacent ester, making it a more favorable target for nucleophilic attack by water or hydroxide ions.[2]
Q4: What are the common signs of unintended hydrolysis during the workup?
A4: The primary indicators of hydrolysis are a lower than expected yield of the final product and the appearance of new, more polar spots on a Thin Layer Chromatography (TLC) analysis, corresponding to the carboxylic acid byproducts. Further confirmation can be obtained through techniques like ¹H NMR spectroscopy, which would show the disappearance of a methyl ester singlet and the appearance of a broad carboxylic acid proton signal, or IR spectroscopy, which would reveal a broad O-H stretch characteristic of a carboxylic acid.
Q5: Can I use strong bases like sodium hydroxide (NaOH) to neutralize the reaction mixture during workup?
A5: It is highly discouraged to use strong bases like sodium hydroxide, as they can readily induce saponification (base-promoted hydrolysis) of the ester groups, particularly the more reactive aryl ester.[3][4] Even at low temperatures, the risk of hydrolysis is significant.
Troubleshooting Guide
This guide will help you diagnose and resolve issues related to the hydrolysis of "this compound" during your experimental workup.
| Symptom | Potential Cause | Recommended Solution |
| Low yield of the desired diester product. | Hydrolysis of one or both ester groups. | Use milder workup conditions. Specifically, employ a weak inorganic base like sodium bicarbonate for neutralization and conduct all aqueous washes at low temperatures (0-5 °C).[1] |
| Appearance of a new, more polar spot on TLC. | Formation of a carboxylic acid byproduct due to hydrolysis. | Confirm the identity of the byproduct using spectroscopic methods. To avoid its formation, strictly adhere to the recommended mild workup protocol. |
| Difficulty in separating the product from impurities. | The carboxylic acid byproduct can complicate purification due to its different solubility and chromatographic behavior. | Optimize the workup to prevent the formation of the acid. If it has already formed, consider an acid-base extraction to remove the carboxylic acid. |
| Evolution of gas (effervescence) during basic wash. | Neutralization of residual acid from the reaction with a bicarbonate or carbonate solution, producing carbon dioxide. | This is an expected observation when using sodium bicarbonate or sodium carbonate to neutralize an acidic reaction mixture.[5] It indicates that the neutralization is proceeding. Continue the wash until gas evolution ceases. |
Experimental Protocols
Recommended Workup Protocol to Prevent Hydrolysis
This protocol is designed to neutralize acidic reagents and remove water-soluble impurities while minimizing the risk of ester hydrolysis.
-
Cooling: After the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching (if applicable): If the reaction involves highly reactive reagents, quench the reaction by slowly adding a cold, neutral aqueous solution (e.g., saturated ammonium chloride) while maintaining the low temperature.
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralization with Mild Base: Wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][7] Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide gas.[5] Continue washing until the effervescence ceases, indicating complete neutralization of the acid.
-
Water Wash: Wash the organic layer with cold deionized water to remove any remaining water-soluble impurities.
-
Brine Wash: Wash the organic layer with a cold, saturated aqueous sodium chloride (brine) solution. This step helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator at a low temperature.
Diagrams
Caption: Troubleshooting workflow for preventing hydrolysis.
References
Technical Support Center: Synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on a typical two-step process: the formation of the precursor Methyl 4-(2-methoxy-2-oxoethyl)benzoate and its subsequent nitration.
Problem 1: Low Yield in the Synthesis of the Precursor, Methyl 4-(2-methoxy-2-oxoethyl)benzoate
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Ensure the starting materials, such as methyl 4-(bromomethyl)benzoate and methyl acetate, are of high purity. - Verify the stoichiometry of reactants. An excess of the methyl acetate may be required to drive the reaction to completion. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Side Reactions | - Control the reaction temperature to minimize the formation of byproducts. - Ensure the base used (e.g., sodium hydride, potassium carbonate) is added portion-wise to control the exotherm. |
| Product Loss During Workup | - Optimize the extraction solvent system to ensure efficient partitioning of the product. - Minimize the number of transfer steps to reduce mechanical losses. - Ensure the pH is appropriately adjusted during the aqueous wash to prevent hydrolysis of the ester groups. |
Problem 2: Low Yield and/or Impurity Formation During Nitration
| Potential Cause | Recommended Action |
| Over-nitration (Dinitro Spp.) | - Strictly maintain the reaction temperature between 0-10°C during the addition of the nitrating mixture.[1][2] - Add the nitrating mixture (a mixture of concentrated nitric and sulfuric acids) slowly and portion-wise to control the exotherm.[1] |
| Incomplete Nitration | - Ensure the nitrating mixture is freshly prepared and of the correct concentration. - Allow the reaction to stir for a sufficient time after the addition of the nitrating agent is complete. Monitor by TLC/HPLC. |
| Formation of Isomeric Impurities | - The directing effects of the substituents on the benzene ring favor nitration at the 3-position. However, minor amounts of other isomers may form. - Purification by recrystallization or column chromatography is crucial to isolate the desired isomer. |
| Hydrolysis of Ester Groups | - Avoid excessive exposure to strong aqueous acid during workup. - Perform the workup at low temperatures (e.g., pouring the reaction mixture onto ice).[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic approach involves two main steps:
-
Synthesis of the precursor: Reaction of a suitable starting material, such as methyl 4-(bromomethyl)benzoate, with a methyl acetate enolate.
-
Nitration: Electrophilic aromatic substitution on the precursor, Methyl 4-(2-methoxy-2-oxoethyl)benzoate, using a nitrating mixture (concentrated nitric acid and sulfuric acid).[1][3]
Q2: What are the critical parameters for the nitration step?
A2: The most critical parameter is temperature control. The reaction is highly exothermic, and maintaining a low temperature (typically 0-10°C) is essential to prevent over-nitration and the formation of unwanted byproducts.[1][2] The rate of addition of the nitrating agent is also crucial for the same reason.
Q3: How can I monitor the progress of the nitration reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched in ice-water, extracted with a suitable organic solvent (e.g., ethyl acetate), and then analyzed.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a common and effective method for purifying this compound. Suitable solvents include methanol or ethanol.[4] For higher purity, column chromatography on silica gel may be necessary.
Q5: What are the expected spectroscopic signatures for this compound?
A5: In the 1H NMR spectrum, one would expect to see signals corresponding to the two methyl ester groups, the methylene group, and three aromatic protons in a characteristic splitting pattern. The 13C NMR would show distinct signals for the carbonyl carbons, the aromatic carbons (with the carbon bearing the nitro group being significantly deshielded), the methylene carbon, and the methoxy carbons.[3]
Experimental Protocols
Synthesis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate (Precursor)
Nitration of Methyl 4-(2-methoxy-2-oxoethyl)benzoate
This protocol is adapted from the general procedure for the nitration of methyl benzoate.[1][4]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-(2-methoxy-2-oxoethyl)benzoate in concentrated sulfuric acid at 0°C.
-
Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Reaction: Add the nitrating mixture dropwise to the solution of the precursor, maintaining the reaction temperature between 0-10°C.
-
Quenching: After the addition is complete, allow the reaction to stir for a short period (e.g., 15-30 minutes) at room temperature. Then, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation: The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent like methanol.
Quantitative Data Summary
Table 1: Reaction Conditions for Nitration of Benzoate Esters
| Parameter | Recommended Range | Reference |
| Reactant Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1-1.5 : 2-3 (molar ratio) | [1] |
| Temperature | 0 - 15°C | [2] |
| Reaction Time | 15 - 60 minutes after addition | [1] |
| Typical Yield (for Methyl 3-nitrobenzoate) | 80 - 90% | [2] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
"Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" stability and storage conditions
This technical support guide provides essential information on the stability and storage of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry place. While some suppliers suggest room temperature storage, storing at 2-8°C can help minimize potential degradation over extended periods, especially once the container has been opened.[1] It is crucial to protect the compound from moisture to prevent hydrolysis of the ester groups.
Q2: What are the potential signs of degradation for this compound?
Visual signs of degradation for this compound can include a change in color from its typical solid appearance, or a change in texture. Aromatic nitro compounds can sometimes darken upon exposure to light or air.[2] If you observe any significant changes in the physical appearance of the compound, it is advisable to verify its purity before use.
Q3: What are the main degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not extensively documented, based on its functional groups, two primary degradation routes are possible:
-
Hydrolysis of the ester groups: The two methyl ester groups can be hydrolyzed to the corresponding carboxylic acids in the presence of moisture, and this process is accelerated by acidic or basic conditions.
-
Reduction of the nitro group: The nitro group is susceptible to reduction to an amino group in the presence of reducing agents.[3]
Q4: Is this compound sensitive to light?
Many aromatic nitro compounds exhibit some degree of light sensitivity. While specific data for this compound is unavailable, it is good laboratory practice to store it in an amber or opaque container to protect it from light, which can potentially catalyze degradation reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation | Verify the purity of your starting material using an appropriate analytical technique such as NMR or HPLC. If degradation is suspected, use a fresh batch of the compound. |
| Compound has changed color | Exposure to light, air, or contaminants | While a slight color change may not always indicate significant degradation, it is a warning sign. It is recommended to re-analyze the compound for purity. Store the compound in a dark, inert atmosphere to prevent further changes. |
| Poor solubility in a non-polar solvent | Hydrolysis of the ester groups | If the compound has been exposed to moisture, hydrolysis may have occurred, leading to the formation of more polar carboxylic acids. This would decrease solubility in non-polar solvents and increase solubility in polar, protic solvents. |
| Unexpected side products in a reaction | Impurities in the starting material or degradation during the reaction | Analyze the starting material for any impurities. Consider if the reaction conditions (e.g., high temperature, presence of strong acids/bases, or reducing agents) could be causing the degradation of your compound. |
Stability and Storage Data
| Parameter | Value | Source |
| Physical Form | Solid | [1] |
| Recommended Storage Temperature | Room temperature; 2-8°C for long-term storage is a conservative recommendation. | [1][3] |
| Storage Conditions | Store in a tightly sealed container in a dry and well-ventilated place. | [3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and reducing agents. |
Experimental Workflow for Troubleshooting
Below is a logical workflow to follow if you suspect that the stability of this compound is affecting your experimental outcome.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Improving Regioselectivity in the Nitration of Methyl 4-(2-methoxy-2-oxoethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of the nitration of methyl 4-(2-methoxy-2-oxoethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products for the nitration of methyl 4-(2-methoxy-2-oxoethyl)benzoate?
A1: The regiochemical outcome of the nitration of methyl 4-(2-methoxy-2-oxoethyl)benzoate is determined by the directing effects of the two substituents on the benzene ring:
-
-COOCH₃ (methyl ester): This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.[1][2][3]
-
-CH₂COOCH₃ (methoxycarbonylmethyl): This is a weakly activating group and an ortho, para-director.[4][5] The methylene spacer (-CH₂-) prevents the electron-withdrawing effect of the ester from directly deactivating the ring.
Given these competing effects, the primary products expected are those where nitration occurs ortho to the -CH₂COOCH₃ group and meta to the -COOCH₃ group. Therefore, the major product is expected to be methyl 3-nitro-4-(2-methoxy-2-oxoethyl)benzoate . Other isomers, such as nitration at the position ortho to the ester group, would be considered minor products.
Q2: Why am I observing a low yield of the desired isomer and a mixture of other nitrated products?
A2: A low yield of the desired isomer and the formation of multiple products can be attributed to several factors:
-
Reaction Temperature: Nitration is a highly exothermic reaction.[6] Poor temperature control can lead to over-nitration (dinitration) and the formation of undesired side products.[7]
-
Rate of Addition of Nitrating Agent: Rapid addition of the nitrating mixture can create localized areas of high concentration, leading to a loss of selectivity.[8]
-
Choice of Nitrating Agent: The reactivity of the nitrating agent can significantly impact selectivity. Stronger nitrating conditions may reduce the selectivity between the available positions on the aromatic ring.
-
Substrate Purity: Impurities in the starting material can lead to the formation of unexpected byproducts.
Q3: How can I improve the regioselectivity of the nitration reaction?
A3: To improve the regioselectivity in favor of the desired product, consider the following strategies:
-
Strict Temperature Control: Maintain a low reaction temperature, typically between 0 and 10 °C, using an ice-salt bath.[7] This slows down the reaction rate and enhances selectivity.
-
Slow and Controlled Addition: Add the nitrating agent dropwise to the substrate solution with vigorous stirring.[8] This ensures a homogeneous reaction mixture and prevents localized overheating.
-
Choice of Milder Nitrating Agents: While the standard nitric acid/sulfuric acid mixture is common, exploring alternative, milder nitrating agents could improve selectivity.[9] Examples include dinitrogen pentoxide (N₂O₅) or using a different acid catalyst.[9]
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the nitration reaction. While often performed neat or with excess sulfuric acid as the solvent, inert solvents can sometimes moderate the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product | - Incomplete reaction. - Over-nitration. - Loss of product during workup. | - Increase reaction time or allow the reaction to slowly warm to room temperature after the initial addition. - Ensure strict temperature control and slow addition of the nitrating agent.[7] - Optimize the extraction and purification steps. |
| Formation of multiple isomers | - High reaction temperature. - Highly reactive nitrating agent. - Insufficient mixing. | - Maintain a consistent low temperature (0-5 °C) throughout the addition.[8] - Consider using a milder nitrating agent.[9] - Ensure vigorous and efficient stirring of the reaction mixture. |
| Presence of dinitrated products | - Excess of nitrating agent. - High reaction temperature. | - Use a stoichiometric amount of the nitrating agent. - Maintain a low reaction temperature.[7] |
| Reaction is too vigorous or uncontrollable | - Rapid addition of reagents. - Inadequate cooling. | - Add the nitrating agent much more slowly. - Ensure the reaction flask is adequately submerged in an efficient cooling bath (e.g., ice-salt). |
Experimental Protocols
Standard Protocol for Nitration of Methyl 4-(2-methoxy-2-oxoethyl)benzoate
This protocol is a general guideline and may require optimization.
Reagents:
-
Methyl 4-(2-methoxy-2-oxoethyl)benzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-(2-methoxy-2-oxoethyl)benzoate in a minimal amount of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. Caution: This is a highly exothermic process.
-
Slowly add the nitrating mixture dropwise to the solution of the starting material over a period of 15-30 minutes, ensuring the internal temperature does not exceed 10 °C.[7]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes.
-
Carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired isomer.
Visualizations
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. echemi.com [echemi.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). This resource is intended for researchers, scientists, and professionals in drug development.
Experimental Workflow
The following diagram outlines the general workflow for monitoring the synthesis of this compound.
Caption: Experimental workflow for reaction monitoring.
Experimental Protocols
Synthesis Overview
A plausible synthetic route to obtain this compound involves the reaction of a suitable precursor like methyl 4-methyl-3-nitrobenzoate. This guide will focus on monitoring the progress of such a reaction.
Starting Material (SM): Methyl 4-methyl-3-nitrobenzoate Product (P): this compound
Thin-Layer Chromatography (TLC) Protocol
TLC is a rapid and effective method for qualitative monitoring of the reaction progress.
-
TLC Plate: Silica gel 60 F254
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., with a small amount of water or saturated sodium bicarbonate solution).
-
Dilute the aliquot with a volatile solvent such as ethyl acetate or dichloromethane (DCM).
-
-
Spotting:
-
On the TLC plate, draw a baseline in pencil about 1 cm from the bottom.
-
Spot the diluted starting material (SM), the reaction mixture (RM), and a co-spot (spotting both SM and RM on the same point) on the baseline.
-
-
Eluent (Mobile Phase): A mixture of n-hexane and ethyl acetate is a good starting point. The ratio should be optimized to achieve good separation (Rf values between 0.2 and 0.8). A common starting ratio is 7:3 (n-hexane:ethyl acetate).
-
Development: Place the spotted TLC plate in a developing chamber saturated with the eluent.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Aromatic compounds typically appear as dark spots.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC provides quantitative data on the consumption of starting material and the formation of the product.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Example Gradient: Start with 40% ACN and increase to 80% ACN over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10 µL
Quantitative Data
The following tables provide estimated Rf and retention time values based on the polarity of the compounds. These values should be confirmed experimentally.
Table 1: Estimated TLC Rf Values
| Compound | Structure | Polarity | Estimated Rf (7:3 Hexane:EtOAc) |
| Starting Material (SM): Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | Less Polar | ~0.6 - 0.7 |
| Product (P): this compound | C11H11NO6 | More Polar | ~0.3 - 0.4 |
Table 2: Estimated HPLC Retention Times
| Compound | Structure | Polarity | Estimated Retention Time (min) |
| Product (P): this compound | C11H11NO6 | More Polar | Earlier Eluting |
| Starting Material (SM): Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | Less Polar | Later Eluting |
Note: In reverse-phase HPLC, more polar compounds elute earlier.
Troubleshooting Guides & FAQs
Thin-Layer Chromatography (TLC) Troubleshooting
Q1: My spots are streaking on the TLC plate. What should I do?
-
A1: Streaking can be caused by several factors:
-
Sample Overload: The sample spotted on the plate is too concentrated. Try diluting your sample further before spotting.
-
Compound Polarity: Highly polar or acidic/basic compounds can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid or formic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can help produce more defined spots.
-
Incomplete Drying: Ensure the spotting solvent has completely evaporated before developing the plate.
-
Q2: I don't see any spots on my TLC plate after development.
-
A2: This could be due to:
-
Low Concentration: The concentration of your sample may be too low. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.
-
Non-UV Active Compounds: Your compounds might not be visible under UV light. Try using a different visualization technique, such as an iodine chamber or a potassium permanganate stain.
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline of your TLC plate, the sample will dissolve into the solvent pool instead of eluting up the plate.
-
Q3: The Rf values of my starting material and product are too close to distinguish.
-
A3: To improve separation:
-
Change Solvent System: Adjust the polarity of your eluent. To increase the separation between spots, you can try a less polar solvent system (e.g., increase the proportion of hexane).
-
Use a Co-spot: The co-spot will appear as a single elongated spot if the Rf values are very close and the reaction is incomplete. If the reaction is complete, you will only see the product spot in the reaction mixture lane.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: I'm observing peak tailing for my aromatic compounds.
-
A1: Peak tailing for aromatic and particularly basic compounds is often due to secondary interactions with residual silanol groups on the silica-based column packing.[1]
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes. For nitroaromatic compounds, which can be acidic, using a mobile phase with a low pH (e.g., adding 0.1% formic acid) can help to suppress the ionization of silanol groups and improve peak shape.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are less prone to causing peak tailing.
-
Q2: My retention times are shifting between runs.
-
A2: Retention time drift can be caused by:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Ensure accurate measurement of solvents and additives. If preparing the mobile phase online with a gradient pump, ensure the pump is functioning correctly.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
-
Q3: I am seeing a noisy or drifting baseline.
-
A3: Baseline issues can arise from several sources:
-
Contaminated Mobile Phase: Use HPLC-grade solvents and high-purity water to prepare your mobile phase. Filtering the mobile phase through a 0.45 µm filter can help remove particulate matter.
-
Air Bubbles: Air bubbles in the pump or detector cell can cause baseline noise. Degassing the mobile phase before use is crucial.
-
Detector Lamp Issues: An aging detector lamp can lead to increased noise and a drifting baseline.
-
Q4: What should I do if the system backpressure is too high?
-
A4: High backpressure is usually indicative of a blockage in the system.
-
Check for Blockages: Systematically check components for blockages, starting from the detector and moving backward towards the pump. A common culprit is a blocked column frit.
-
Filter Samples: Always filter your samples before injection to prevent particulates from clogging the system.
-
Buffer Precipitation: If using buffered mobile phases, ensure the buffer is soluble in the entire mobile phase composition range to prevent precipitation.
-
References
Common impurities in "Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" and their removal
Welcome to the technical support center for "Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate". This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the impurities and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: During the synthesis of this compound, several types of impurities can arise from starting materials, side reactions, or subsequent degradation. The most common impurities include positional isomers, unreacted starting materials, hydrolysis byproducts, and residual acids from the nitration process.[1]
-
Positional Isomers: Nitration of the aromatic ring can also occur at other positions, leading to isomers such as Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)acetate or Methyl 2-(4-methoxycarbonyl-3-nitrophenyl)acetate.[1] Positional isomerism can significantly alter the electronic and chemical properties of the molecule.
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of the initial aromatic precursor.
-
Hydrolysis Products: The presence of water and acidic or basic conditions can lead to the hydrolysis of one or both methyl ester groups, forming the corresponding carboxylic acids.[2][3][4][5]
-
Dinitration Products: Under harsh reaction conditions, such as elevated temperatures, dinitration of the aromatic ring can occur.[1]
-
Residual Acids: Traces of the nitrating mixture, typically concentrated nitric and sulfuric acids, may remain after the initial work-up.[1]
Q2: How can I detect and quantify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is essential for the reliable detection and quantification of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the most suitable method for separating and quantifying non-volatile impurities like isomers, starting materials, and hydrolysis products.[6][7] A UV detector is commonly used for analysis.
-
Gas Chromatography (GC): GC can be employed to detect volatile impurities and residual solvents. It is often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS).[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of the main product and impurities. The presence of unexpected signals can indicate isomeric impurities or byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities and profiling the impurity landscape.[6][9][10]
Troubleshooting Guides
Problem 1: My final product is an oil and does not solidify.
-
Possible Cause: The presence of significant impurities, particularly unreacted starting materials or an excess of isomeric byproducts, can lower the melting point and prevent solidification.[1]
-
Troubleshooting Steps:
-
Confirm Purity: Analyze a small sample by HPLC or TLC to estimate the level of impurities.
-
Purification: Perform column chromatography to separate the desired product from the impurities.
-
Induce Crystallization: If the product is relatively pure but still oily, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]
-
Problem 2: The melting point of my purified product is broad or lower than expected.
-
Possible Cause: A broad or depressed melting point is a classic indicator of an impure compound.[1] Even small amounts of impurities can disrupt the crystal lattice of the solid.
-
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying the final product.[1][11] The choice of solvent is critical for successful purification.
-
Solvent Selection: Test various solvents or solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures. Common solvents for similar compounds include methanol or ethanol/water mixtures.[1][12]
-
Data Presentation
Table 1: Common Impurities and Analytical Signatures
| Impurity Type | Potential Structure/Name | Likely Source | Primary Analytical Detection Method |
| Positional Isomer | Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)acetate | Side reaction during nitration | HPLC (different retention time), NMR (different chemical shifts and coupling patterns) |
| Hydrolysis Product | 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoic acid | Presence of water/acid/base | HPLC (more polar, shorter retention time), LC-MS |
| Dinitration Product | Dinitro-substituted benzene derivative | Harsh reaction conditions | HPLC (less polar, longer retention time), LC-MS (higher molecular weight) |
| Unreacted Precursor | Methyl 4-(2-methoxy-2-oxoethyl)benzoate | Incomplete nitration | HPLC, GC-MS |
| Residual Acids | H₂SO₄, HNO₃ | Inadequate work-up | pH measurement of aqueous washes, Ion Chromatography |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hot methanol).[1]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1][13]
-
Drying: Allow the crystals to dry completely, for example, in a vacuum oven at a temperature well below the product's melting point.[11]
Protocol 2: Purity Assessment by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid.
-
Standard Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration.
-
Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase. Filter the solution through a 0.45 µm filter before injection.[6]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Run Time: Sufficiently long to allow for the elution of all potential impurities.
-
-
Analysis: Compare the chromatogram of the sample to that of the reference standard. The area of the main peak relative to the total area of all peaks can be used to estimate purity.
Visualizations
Caption: Workflow illustrating the introduction of common impurities during synthesis.
Caption: Decision tree for selecting an appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. portal.amelica.org [portal.amelica.org]
- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajpaonline.com [ajpaonline.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 13. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges related to temperature control during the synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate. It is intended for an audience of researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Reaction Temperature Control
This section addresses specific issues that may arise during the nitration reaction, with a focus on temperature-related problems.
Question: My reaction is experiencing a rapid, uncontrolled temperature increase (exothermic runaway) after adding the nitrating mixture. What should I do?
Answer: An exothermic runaway is a critical safety concern.
-
Immediate Actions:
-
Cease addition of the nitrating mixture immediately.
-
Ensure the reaction flask is securely submerged in the ice-salt bath.
-
If the temperature continues to rise rapidly, consider adding pre-chilled, inert solvent (if compatible with the reaction) to dilute the reactants and absorb heat.
-
-
Root Cause Analysis & Prevention:
-
Inadequate Cooling: Ensure your cooling bath is sufficiently cold. An ice-water bath might not be enough; an ice-salt or dry ice/acetone bath provides more effective cooling.[1]
-
Addition Rate Too Fast: The nitrating mixture must be added dropwise and slowly to allow the cooling system to dissipate the generated heat effectively.[2]
-
Poor Agitation: Inefficient stirring can lead to localized hot spots where the reaction accelerates, triggering a runaway. Ensure the stirring is vigorous enough to maintain a homogenous mixture.
-
Question: The yield of my desired product is low, and I'm observing a significant amount of side products. Could this be related to temperature?
Answer: Yes, improper temperature control is a common cause of low yield and impurity formation.
-
Likely Side Products:
-
Dinitro compounds: Formed if the reaction temperature is too high, promoting a second nitration on the aromatic ring.[3]
-
Ortho- and para-isomers: While the starting material is expected to favor meta-nitration, higher temperatures can reduce the selectivity of the reaction, leading to the formation of other isomers.[4][5]
-
Oxidative degradation products: At elevated temperatures, the strong oxidizing nature of the nitrating mixture can lead to the degradation of the starting material or product.
-
-
Troubleshooting Steps:
-
Verify Temperature Control: Maintain a strict internal reaction temperature, ideally between 0-10°C, during the addition of the nitrating agent.[1][6]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. This can help you determine the optimal reaction time and prevent prolonged exposure to the nitrating conditions, which can lead to side products.
-
Quenching Procedure: Pour the reaction mixture onto crushed ice after completion to rapidly stop the reaction and precipitate the product.[6][7]
-
Question: My reaction seems to be very slow or incomplete, even after the full addition of the nitrating agent. Should I increase the temperature?
Answer: While a slight, controlled increase in temperature might be necessary, it should be done with extreme caution.
-
Initial Checks:
-
Reagent Quality: Ensure that your concentrated sulfuric and nitric acids are fresh and have not absorbed atmospheric moisture, which can deactivate the nitrating agent.
-
Stoichiometry: Double-check the molar ratios of your reactants.
-
-
Controlled Temperature Increase:
-
After the addition of the nitrating mixture is complete and the initial exotherm has subsided, you can allow the reaction to slowly warm to room temperature.[2][7]
-
Monitor the reaction progress closely using TLC.
-
Avoid aggressive heating, as this will likely lead to the formation of the side products mentioned previously.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of methyl 4-(2-methoxy-2-oxoethyl)benzoate?
A1: Based on analogous reactions, the addition of the nitrating mixture should be carried out at a temperature between 0°C and 10°C.[1][4] After the addition is complete, the reaction can be allowed to stir at this temperature for a short period before being allowed to slowly warm to room temperature.[7]
Q2: Why is a mixture of concentrated nitric and sulfuric acids used?
A2: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.[1][8]
Q3: What are the primary safety precautions to take regarding temperature control?
A3: The nitration of aromatic compounds is highly exothermic.[1] Always use a robust cooling bath (e.g., ice-salt), add the nitrating agent slowly and in a controlled manner, and ensure efficient stirring.[6][7] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6][9]
Quantitative Data Summary
The following table summarizes key temperature-related parameters for the nitration of substituted methyl benzoates, which can be applied to the synthesis of this compound.
| Parameter | Recommended Value | Potential Issues with Deviation |
| Nitrating Agent Addition Temperature | 0 - 10°C | > 15°C: Increased risk of dinitration and formation of isomeric byproducts, leading to lower yield and difficult purification.[3][4][5] < 0°C: Reaction may be too slow or incomplete. |
| Reaction Maintenance Temperature | 0 - 15°C | Higher Temperatures: Promotes the formation of side products.[3] |
| Post-Addition Stirring | Allow to slowly warm to room temperature | Rapid Warming: Can cause a delayed exothermic event. |
| Quenching Temperature | Pour onto crushed ice (~0°C) | Quenching at Higher Temperatures: The reaction may not be effectively stopped, leading to continued side reactions. |
Experimental Protocol
This protocol is a general guideline for the nitration of methyl 4-(2-methoxy-2-oxoethyl)benzoate and should be adapted and optimized by the end-user.
Materials:
-
Methyl 4-(2-methoxy-2-oxoethyl)benzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Methanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve methyl 4-(2-methoxy-2-oxoethyl)benzoate in concentrated sulfuric acid, with stirring, in an ice-salt bath, maintaining the temperature below 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[6]
-
Slowly add the nitrating mixture dropwise to the solution of the starting material over a period of 15-30 minutes, ensuring the internal temperature of the reaction does not exceed 10°C.[1][6]
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 15-20 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for approximately 15 minutes, monitoring the progress by TLC.[6]
-
Carefully pour the reaction mixture over a beaker of crushed ice with vigorous stirring.[7]
-
Allow the ice to melt completely, and the solid product should precipitate.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol.
Visual Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting temperature control issues during the reaction.
Caption: Troubleshooting workflow for temperature control.
References
- 1. echemi.com [echemi.com]
- 2. southalabama.edu [southalabama.edu]
- 3. ochem.weebly.com [ochem.weebly.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. savemyexams.com [savemyexams.com]
Validation & Comparative
A Comparative Guide to the NMR Spectral Interpretation of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate and its Isomers
This guide provides a detailed analysis and predicted nuclear magnetic resonance (NMR) spectral data for Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate. Due to the absence of publicly available experimental spectra for this specific compound, this document offers a robust prediction based on established principles of NMR spectroscopy and comparative data from structurally similar molecules, namely methyl 3-nitrobenzoate and methyl 4-nitrobenzoate. This guide is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation and characterization of substituted nitrobenzoates.
Predicted NMR Spectral Data for this compound
The structure of this compound contains a highly substituted benzene ring, leading to a complex and informative NMR spectrum. The electron-withdrawing effects of the nitro group (-NO₂) and the two ester functionalities significantly influence the chemical shifts of the aromatic protons and carbons.[1][2]
Predicted ¹H NMR Spectrum:
The aromatic region is expected to show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The methylene protons and the two distinct methyl ester protons will appear in the upfield region.
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum will display signals for the two carbonyl carbons of the ester groups at the downfield end. The aromatic carbons will have distinct chemical shifts influenced by the strong electron-withdrawing nitro group and the ester substituents. The aliphatic carbons of the methylene and methoxy groups will appear in the upfield region of the spectrum.
Comparative Spectral Analysis
To provide a practical reference, the predicted data for this compound is compared with the experimental NMR data of two common isomers: methyl 3-nitrobenzoate and methyl 4-nitrobenzoate. This comparison highlights the impact of substituent positioning on the NMR spectra.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | ~8.5 | d | ~2.0 |
| H-5 | ~7.8 | d | ~8.5 | |
| H-6 | ~8.2 | dd | ~8.5, ~2.0 | |
| -CH₂- | ~4.0 | s | N/A | |
| -COOCH₃ (C1) | ~3.9 | s | N/A | |
| -COOCH₃ (C8) | ~3.7 | s | N/A | |
| Methyl 3-nitrobenzoate [3][4] | H-2 | 8.81-8.87 | m | N/A |
| H-4, H-6 | 8.34-8.44 | m | N/A | |
| H-5 | 7.61-7.69 | m | N/A | |
| -OCH₃ | 3.99 | s | N/A | |
| Methyl 4-nitrobenzoate [3][5] | H-2, H-6 | 8.30 | d | 8.6 |
| H-3, H-5 | 8.21 | d | 8.6 | |
| -OCH₃ | 3.98 | s | N/A |
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C=O (C7) | ~164 |
| C=O (C9) | ~170 | |
| C-1 | ~132 | |
| C-2 | ~135 | |
| C-3 | ~149 | |
| C-4 | ~134 | |
| C-5 | ~125 | |
| C-6 | ~130 | |
| -CH₂- (C8) | ~35 | |
| -OCH₃ (C1) | ~53 | |
| -OCH₃ (C8) | ~52 | |
| Methyl 3-nitrobenzoate [3][4] | C=O | 164.6 |
| C-1 | 131.8 | |
| C-2 | 127.2 | |
| C-3 | 148.2 | |
| C-4 | 124.4 | |
| C-5 | 129.5 | |
| C-6 | 135.1 | |
| -OCH₃ | 52.6 | |
| Methyl 4-nitrobenzoate [3][6] | C=O | 165.0 |
| C-1 | 135.4 | |
| C-2, C-6 | 130.7 | |
| C-3, C-5 | 123.5 | |
| C-4 | 150.5 | |
| -OCH₃ | 52.7 |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for substituted nitrobenzoates is provided below.[1][4][7]
Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid spectral artifacts from impurities.
-
Sample Amount: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition:
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
For ¹H NMR, integrate the peaks to determine the relative proton ratios.
-
Visualization of Molecular Structure and Interpretation Workflow
The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and the logical workflow for spectral interpretation.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: A logical workflow for NMR spectral interpretation.
References
A Comparative Guide to the Synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure incorporates a nitroaromatic core with two distinct ester functionalities, offering multiple points for chemical modification. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, complete with detailed experimental protocols and supporting data derived from analogous transformations in the chemical literature.
Overview of Synthetic Strategies
Two primary retrosynthetic disconnections are considered for the synthesis of this compound. The first approach involves the formation of the C-C bond at the benzylic position, typically through nucleophilic substitution. The second strategy relies on a multi-step transformation of a readily available starting material, 4-methyl-3-nitrobenzoic acid.
Caption: Retrosynthetic analysis of this compound.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two proposed synthetic routes. It is important to note that while Route 1 appears more concise, the overall yield and purity may be contingent on the successful execution of the malonic ester synthesis and subsequent decarboxylation. Route 2, although longer, involves a series of well-established reactions, potentially offering a more reliable pathway.
| Parameter | Route 1: Benzylic Alkylation | Route 2: Multi-step Synthesis from 4-methyl-3-nitrobenzoic acid |
| Starting Material | Methyl 4-methyl-3-nitrobenzoate | 4-methyl-3-nitrobenzoic acid |
| Number of Steps | 3 | 5 |
| Key Reagents | N-Bromosuccinimide (NBS), AIBN, Dimethyl malonate, NaH, H2SO4 | SOCl2, Methanol, NBS, AIBN, NaCN, H2SO4 |
| Overall Yield (estimated) | 60-70% | 50-60% |
| Purity (expected) | >95% after chromatography | >97% after recrystallization |
| Reaction Time (total) | 24-36 hours | 48-72 hours |
| Key Advantages | Shorter synthetic sequence. | Utilizes readily available starting material; each step is a high-yielding, standard transformation. |
| Key Disadvantages | Potential for side reactions during alkylation; decarboxylation may require harsh conditions. | Longer reaction sequence; involves the use of highly toxic sodium cyanide. |
Experimental Protocols
Route 1: Benzylic Alkylation
This route commences with the free-radical bromination of the benzylic methyl group, followed by a malonic ester synthesis and subsequent hydrolysis and decarboxylation.
Step 1: Synthesis of Methyl 4-(bromomethyl)-3-nitrobenzoate
-
Materials: Methyl 4-methyl-3-nitrobenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Azobisisobutyronitrile (AIBN, 0.05 eq), Carbon tetrachloride (CCl4).
-
Procedure: A solution of methyl 4-methyl-3-nitrobenzoate in CCl4 is heated to reflux. NBS and AIBN are added portion-wise over 1 hour. The reaction mixture is refluxed for an additional 4-6 hours until the starting material is consumed (monitored by TLC). The mixture is cooled, filtered to remove succinimide, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford methyl 4-(bromomethyl)-3-nitrobenzoate.
-
Expected Yield: 80-90%.
Step 2: Synthesis of Diethyl 2-((4-(methoxycarbonyl)-2-nitrophenyl)methyl)malonate
-
Materials: Methyl 4-(bromomethyl)-3-nitrobenzoate (1.0 eq), Dimethyl malonate (1.2 eq), Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).
-
Procedure: To a stirred suspension of NaH in anhydrous THF at 0 °C is added dimethyl malonate dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of methyl 4-(bromomethyl)-3-nitrobenzoate in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is used in the next step without further purification.
-
Expected Yield: 85-95% (crude).
Step 3: Synthesis of this compound
-
Materials: Diethyl 2-((4-(methoxycarbonyl)-2-nitrophenyl)methyl)malonate (crude from previous step), Sulfuric acid (H2SO4, concentrated), Water, Methanol.
-
Procedure: The crude malonate is suspended in a mixture of water and sulfuric acid. The mixture is heated to reflux for 4-6 hours to effect hydrolysis and decarboxylation. After cooling, the reaction mixture is extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting carboxylic acid is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid for 8-12 hours. The methanol is removed, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.
-
Expected Yield: 80-90% over two steps.
Route 2: Multi-step Synthesis from 4-methyl-3-nitrobenzoic acid
This route involves the initial esterification of 4-methyl-3-nitrobenzoic acid, followed by benzylic bromination, cyanation, and subsequent hydrolysis and esterification to yield the final product.
Step 1: Synthesis of Methyl 4-methyl-3-nitrobenzoate
-
Materials: 4-methyl-3-nitrobenzoic acid (1.0 eq), Thionyl chloride (SOCl2, 1.5 eq), Anhydrous Methanol.
-
Procedure: 4-methyl-3-nitrobenzoic acid is refluxed with thionyl chloride for 2 hours. The excess thionyl chloride is removed by distillation. Anhydrous methanol is carefully added to the cooled residue, and the mixture is refluxed for 3 hours. The excess methanol is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester.[1]
-
Expected Yield: 95-99%.
Step 2: Synthesis of Methyl 4-(bromomethyl)-3-nitrobenzoate
-
This step follows the same procedure as Step 1 in Route 1.
-
Expected Yield: 80-90%.
Step 3: Synthesis of Methyl 4-(cyanomethyl)-3-nitrobenzoate
-
Materials: Methyl 4-(bromomethyl)-3-nitrobenzoate (1.0 eq), Sodium cyanide (NaCN, 1.2 eq), Dimethylformamide (DMF).
-
Procedure: A solution of methyl 4-(bromomethyl)-3-nitrobenzoate in DMF is added to a stirred suspension of sodium cyanide in DMF. The reaction mixture is stirred at room temperature for 12-16 hours. The mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the nitrile.
-
Expected Yield: 90-95%.
Step 4: Hydrolysis to 4-(Carboxymethyl)-3-nitrobenzoic acid methyl ester
-
Materials: Methyl 4-(cyanomethyl)-3-nitrobenzoate (1.0 eq), Concentrated Hydrochloric Acid (HCl).
-
Procedure: The nitrile is heated to reflux in concentrated hydrochloric acid for 6-8 hours. The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold water, and dried.
-
Expected Yield: 85-95%.
Step 5: Esterification to this compound
-
Materials: 4-(Carboxymethyl)-3-nitrobenzoic acid methyl ester (1.0 eq), Thionyl chloride (1.5 eq), Anhydrous Methanol.
-
Procedure: This step follows a similar esterification procedure as Step 1 in this route. The carboxylic acid is converted to the acid chloride with thionyl chloride, followed by reaction with methanol to yield the final product. The product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Expected Yield: 90-98%.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for the two proposed synthetic routes.
Caption: Comparative workflow of the two proposed synthetic routes.
Conclusion
Both presented routes offer viable pathways for the synthesis of this compound. The choice between the two will likely depend on the specific resources and priorities of the research team. Route 1 is more convergent and may be preferable if a shorter synthesis is the primary goal. Route 2, while more linear, is built upon a series of robust and well-understood transformations, potentially offering a more reliable and scalable process, albeit with the significant safety consideration of using sodium cyanide. For drug development professionals, the scalability and reproducibility of Route 2 might be more attractive for larger-scale synthesis campaigns. Further optimization of reaction conditions for either route could lead to improved yields and efficiencies.
References
A Comparative Guide to Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate and Other Nitrobenzoate Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the choice of starting materials and intermediates is paramount to the success of a synthetic route. Nitrobenzoate derivatives are a class of versatile building blocks, offering a functionalized aromatic ring amenable to a variety of chemical transformations. Among these, Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate has emerged as a crucial intermediate, most notably in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib. This guide provides an objective comparison of this compound with other nitrobenzoate derivatives, supported by an analysis of their reactivity and available experimental data.
Overview of Nitrobenzoate Derivatives in Synthesis
Nitrobenzoate derivatives are characterized by a benzene ring substituted with both a nitro group (-NO₂) and a methyl ester group (-COOCH₃). The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making these compounds valuable substrates for various reactions.[1] The relative positions of the nitro and ester groups, as well as the presence of other substituents, dictate the specific applications and performance of each derivative in a synthetic pathway.
Introducing this compound
This compound is a light yellow crystalline powder with the chemical formula C₁₁H₁₁NO₆ and a molecular weight of 253.21 g/mol .[2][3][4] Its structure is distinguished by a methyl benzoate core with a nitro group at the 3-position and a methoxycarbonylmethyl group at the 4-position.
Chemical Structure:
This unique substitution pattern imparts specific reactivity to the molecule, making it a key precursor in multi-step syntheses.
Comparison with Other Nitrobenzoate Derivatives
The utility of a particular nitrobenzoate derivative is largely determined by the interplay of electronic and steric effects of its substituents. Here, we compare this compound with other common nitrobenzoate isomers.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry, and the reactivity of nitrobenzoates in these reactions is highly dependent on the position of the electron-withdrawing nitro group relative to a leaving group. The nitro group can stabilize the negatively charged Meisenheimer intermediate formed during the reaction, but this stabilization is most effective when the nitro group is in the ortho or para position to the leaving group.
Reactivity in Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the nitro group is a strong deactivating group and a meta-director.[5] This means that it slows down the rate of electrophilic attack on the aromatic ring and directs incoming electrophiles to the positions meta to it.
For this compound, the 3-nitro group deactivates the ring. The existing substituents will direct further electrophilic substitution. The methoxycarbonyl group is also a deactivating, meta-directing group. The (2-methoxy-2-oxoethyl) group is generally considered to be weakly deactivating and an ortho, para-director, although its influence is less pronounced than that of the nitro and ester groups. The combined directing effects of these groups would make predicting the outcome of an EAS reaction complex and would likely lead to a mixture of products.
A related isomer, Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate, highlights the significant impact of substituent positioning. In this case, the nitro group at the 4-position could enhance electrophilic substitution reactivity compared to the title compound.[6]
Application in the Synthesis of Nintedanib
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Nintedanib. Nintedanib is an antifibrotic medication used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer. The synthesis of this complex molecule requires a precisely functionalized building block, a role fulfilled by this compound.
The logical workflow for the utilization of this intermediate in a larger synthesis is depicted below:
Caption: Synthetic relationship of the target compound to Nintedanib.
Experimental Protocols
While a specific, detailed experimental protocol for a comparative study is not available in the reviewed literature, a general procedure for the synthesis of a related nitrobenzoate derivative, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, is provided for illustrative purposes. This highlights the typical reaction conditions used for the nitration of a substituted methyl benzoate.
Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate [7]
Materials:
-
Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
-
Nitric acid (66%)
-
Acetic acid
-
Acetic anhydride
-
Ice-water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL) is prepared.
-
The solution is cooled to 0-5 °C.
-
Nitric acid (84.5 ml, 66%) is added dropwise to the cooled solution.
-
The mixture is stirred at room temperature for 6 hours.
-
The reaction mixture is then slowly poured into ice-water (2 L).
-
The aqueous layer is extracted with ethyl acetate (4 x 200 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 200 mL) and brine (2 x 100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under vacuum to yield the product.
Data Summary
Quantitative comparative data for the performance of this compound against other nitrobenzoate derivatives in specific synthetic reactions is scarce in publicly available literature. The following table provides a qualitative comparison based on established principles of organic chemistry.
| Derivative | Position of -NO₂ | Expected Reactivity in SNAr (relative to a leaving group at C1) | Expected Directing Effect in EAS |
| This compound | meta | Lower | meta-directing (deactivating) |
| Methyl 2-nitrobenzoate | ortho | Higher | meta-directing (deactivating) |
| Methyl 3-nitrobenzoate | meta | Lower | meta-directing (deactivating) |
| Methyl 4-nitrobenzoate | para | Higher | meta-directing (deactivating) |
Conclusion
This compound is a specialized nitrobenzoate derivative with a critical role as an intermediate in the synthesis of the pharmaceutical agent Nintedanib. Its reactivity is governed by the meta position of the strongly electron-withdrawing nitro group, which suggests a lower reactivity in nucleophilic aromatic substitution reactions compared to its ortho and para isomers. Conversely, the directing effects of its multiple substituents make its behavior in electrophilic aromatic substitution reactions complex.
For researchers and drug development professionals, the choice between this compound and other nitrobenzoate derivatives will be dictated by the specific transformation required in the synthetic route. While other isomers may be more suitable for standard SNAr or EAS reactions, the unique substitution pattern of this compound makes it an indispensable building block for accessing the specific molecular architecture of Nintedanib and potentially other complex target molecules. Further research into the quantitative reactivity of this compound would be beneficial for its broader application in organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS 334952-07-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C11H11NO6 | CID 22567524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijrti.org [ijrti.org]
- 6. Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Purity Analysis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents a comparative analysis of quantitative data, and includes visualizations to aid in methodological selection and implementation.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for assessing the purity of APIs and their intermediates.[1][2] For a compound like this compound, HPLC offers a robust, sensitive, and specific method for separating the main component from potential impurities generated during its synthesis. While other methods exist, they often serve complementary roles. Gas Chromatography (GC) is suitable for volatile and thermally stable compounds, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can be quantitative (qNMR), though it may be less sensitive for impurity profiling.[2][3]
Data Presentation: Quantitative Comparison
The following table summarizes the typical performance characteristics of HPLC compared to GC and quantitative NMR (qNMR) for the purity analysis of a pharmaceutical intermediate like this compound.
| Parameter | Validated HPLC Method | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[2] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1][2] | Nuclear spin transitions in a magnetic field.[2][4] |
| Applicability | Ideal for non-volatile and thermally labile compounds like the target analyte.[1][2] | Suitable for volatile and thermally stable compounds; the target analyte may require derivatization.[1][5] | Provides structural confirmation and is inherently quantitative without the need for identical reference standards for each impurity.[4] |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.06% | ~0.3% |
| Precision (RSD) | < 2% | < 3% | < 5% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Analysis Time | 15-30 minutes | 20-40 minutes | 5-15 minutes |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the purity determination of this compound.
a. Materials and Reagents:
-
This compound reference standard (>99.5% purity)
-
This compound sample for analysis
-
HPLC grade acetonitrile
-
HPLC grade water
-
0.45 µm syringe filters
b. Equipment:
-
HPLC system with a UV detector or photodiode array (PDA) detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Ultrasonic bath
c. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is often effective for separating nitroaromatic compounds.[6][7] A typical gradient might start at 50% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
d. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50 v/v)
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.
e. Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography (GC)
GC can be employed for purity analysis if the analyte and its impurities are thermally stable and sufficiently volatile.
a. Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5 or equivalent)
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 300 °C
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection: 1 µL with a split ratio (e.g., 50:1)
b. Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful tool for purity assessment as it is a primary ratio method.
a. Sample Preparation:
-
Accurately weigh 10-20 mg of the sample and a certified internal standard into an NMR tube.
-
Dissolve in a known volume of a suitable deuterated solvent (e.g., CDCl3).
b. NMR Parameters:
-
Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure accurate integration.
c. Data Analysis: The purity is calculated by comparing the integral of a signal from the analyte with the integral of a signal from the internal standard.
Visualizations
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Decision Tree for Analytical Method Selection
Caption: Decision-making flowchart for selecting a suitable purity analysis method.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methyl p-nitrobenzoate | SIELC Technologies [sielc.com]
- 7. Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Characterization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed characterization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, a crucial intermediate in the synthesis of the tyrosine kinase inhibitor, Nintedanib. An objective comparison with alternative intermediates is presented, supported by experimental data, to inform strategic decisions in drug development and manufacturing.
Executive Summary
This compound is a key building block in the synthesis of Nintedanib, a medication used for treating idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[1] The strategic placement of the nitro and the methoxycarbonylmethyl groups on the benzoate scaffold makes it a versatile precursor for the construction of the complex indoline core of Nintedanib. This guide will delve into its synthesis, characterization, and a comparative analysis with a potential alternative synthetic intermediate, highlighting differences in synthetic routes and potential yields.
Comparative Analysis: Synthetic Intermediates for Nintedanib
The synthesis of Nintedanib can be approached through various pathways, each employing different key intermediates. Here, we compare the established route involving this compound with an alternative pathway utilizing Methyl 4-chloro-3-nitrobenzoate.
Table 1: Comparison of Key Intermediates in Nintedanib Synthesis
| Feature | This compound | Methyl 4-chloro-3-nitrobenzoate (Alternative) |
| CAS Number | 334952-07-7[2] | 1160293-27-5[1] |
| Molecular Formula | C₁₁H₁₁NO₆[3] | C₈H₆ClNO₄ |
| Molecular Weight | 253.21 g/mol [3] | 215.59 g/mol |
| Role in Synthesis | Precursor to the indolinone core | Precursor to a malonate intermediate |
| Typical Purity | ≥95.0%[2] | Commercially available in high purity |
| Reported Yield | High-yielding subsequent cyclization | Yield dependent on malonate addition step |
The primary advantage of using this compound lies in the direct incorporation of the acetic acid methyl ester side chain, which is essential for the formation of the indolinone ring of Nintedanib. The alternative route, starting from Methyl 4-chloro-3-nitrobenzoate, requires an additional step to introduce this side chain, typically through a malonic ester synthesis, which can impact the overall yield and introduce additional purification steps.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of these intermediates.
Synthesis of this compound
This protocol is adapted from established patent literature describing the synthesis of Nintedanib intermediates.[4]
Reaction:
-
Starting Material: 4-(Methoxycarbonylmethyl)-3-nitrobenzoic acid
-
Reagent: Thionyl chloride, Methanol
-
Procedure:
-
To a solution of 4-(methoxycarbonylmethyl)-3-nitrobenzoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in methanol and stir for 4 hours at room temperature.
-
Remove the methanol under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a beige crystalline powder.[5]
-
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Appearance: Beige crystalline powder.[5]
-
Melting Point: 77°C.[5]
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include singlets for the two methyl ester protons, and aromatic protons corresponding to the substituted benzene ring.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include peaks for the two carbonyl carbons of the esters, the two methyl carbons, and the aromatic carbons.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₁H₁₁NO₆: 253.06; found m/z [M+H]⁺.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Characteristic absorption bands for C=O stretching of the esters, C-O stretching, and N-O stretching of the nitro group.
Visualizing the Synthetic Pathway
The following diagrams illustrate the synthetic pathway to Nintedanib utilizing this compound and an alternative route.
Caption: Synthetic pathway to Nintedanib via the key intermediate.
Caption: Alternative synthetic pathway to Nintedanib.
Conclusion
This compound serves as a highly effective intermediate in the synthesis of Nintedanib. Its structure allows for a more direct and potentially higher-yielding pathway to the final API compared to alternatives that require additional synthetic steps. The detailed characterization and protocols provided in this guide aim to assist researchers in making informed decisions for their drug development programs. The choice of synthetic route will ultimately depend on factors such as starting material availability, cost, and desired process efficiency.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | 334952-07-7 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. US20170174625A1 - Preparation method of nintedanib - Google Patents [patents.google.com]
- 5. This compound CAS 334952-07-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Alternative reagents for the synthesis of "Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, a key intermediate in the synthesis of various pharmacologically active molecules. We will explore a conventional approach involving electrophilic aromatic substitution and a modern alternative utilizing palladium-catalyzed cross-coupling, offering a comprehensive overview of their respective methodologies, performance metrics, and underlying chemical principles.
Introduction
The synthesis of polysubstituted aromatic compounds is a cornerstone of medicinal chemistry and drug development. The target molecule, this compound, features a substitution pattern that requires careful strategic planning to achieve efficient and regioselective synthesis. This guide compares two primary synthetic strategies: a classical nitration approach and a contemporary palladium-catalyzed Heck reaction.
Standard Synthetic Route: Electrophilic Nitration
The most conventional approach to introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution using a nitrating agent. In this proposed standard synthesis, the commercially available methyl 4-(2-methoxy-2-oxoethyl)benzoate would be subjected to nitration.
Experimental Protocol:
Step 1: Synthesis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate
A plausible synthesis of the starting material involves the esterification of 4-carboxyphenylacetic acid followed by esterification of the second carboxylic acid group.
Step 2: Nitration of Methyl 4-(2-methoxy-2-oxoethyl)benzoate
To a solution of methyl 4-(2-methoxy-2-oxoethyl)benzoate in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred until the reaction is complete, then poured onto ice to precipitate the product. The crude product is then filtered, washed, and purified by recrystallization.
Caption: Standard Synthetic Route via Nitration.
Alternative Synthetic Route: Palladium-Catalyzed Heck Reaction
An alternative strategy involves the construction of the carbon skeleton using a palladium-catalyzed Heck reaction, which couples an aryl halide with an alkene. This approach offers the advantage of building the molecule from simpler, commercially available starting materials and can provide greater control over regioselectivity.
Experimental Protocol:
Step 1: Synthesis of Methyl 4-bromo-3-nitrobenzoate
This starting material can be synthesized from 4-bromobenzoic acid via esterification followed by nitration.[1][2]
Step 2: Heck Reaction of Methyl 4-bromo-3-nitrobenzoate with Methyl Acrylate
Methyl 4-bromo-3-nitrobenzoate is reacted with methyl acrylate in the presence of a palladium catalyst (e.g., Palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., N,N-dimethylformamide). The reaction is typically heated to ensure a reasonable reaction rate. This reaction forms the unsaturated intermediate, methyl 4-(2-methoxycarbonylvinyl)-3-nitrobenzoate.
Step 3: Hydrogenation of the Alkene
The product from the Heck reaction is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the final product, this compound.
Caption: Alternative Synthetic Route via Heck Reaction.
Performance Comparison
| Parameter | Standard Route (Nitration) | Alternative Route (Heck Reaction) |
| Starting Materials | Methyl 4-(2-methoxy-2-oxoethyl)benzoate | Methyl 4-bromo-3-nitrobenzoate, Methyl Acrylate |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | Pd(OAc)₂, PPh₃, Et₃N, H₂, Pd/C |
| Number of Steps | 1 (from advanced intermediate) | 2 (from halo-nitrobenzoate) |
| Regioselectivity | Potentially requires separation of isomers. | High, directed by the position of the halogen. |
| Reaction Conditions | Harsh (strong acids), low temperature control crucial. | Milder, though requires inert atmosphere and heating. |
| Yield | Variable, dependent on substrate and conditions. | Generally good to high yields for each step.[3][4] |
| Safety Considerations | Use of highly corrosive and oxidizing strong acids. | Use of flammable solvents and hydrogen gas. |
Signaling Pathway and Logical Relationship Diagram
The decision to choose a synthetic route often depends on factors such as starting material availability, desired regioselectivity, and tolerance to harsh reagents. The following diagram illustrates the logical relationship in selecting a synthetic pathway.
Caption: Decision workflow for synthetic route selection.
Conclusion
Both the standard nitration and the alternative Heck reaction pathways offer viable routes to this compound. The choice of method will depend on the specific requirements of the synthesis.
The standard nitration route is more direct if the starting material is readily available. However, it may suffer from issues of regioselectivity, potentially leading to a mixture of isomers that require purification. The use of strong, corrosive acids also presents significant handling and safety challenges.
The alternative Heck reaction route provides excellent control over regioselectivity, as the position of the newly formed carbon-carbon bond is dictated by the location of the bromide on the starting material. While this route involves an additional step (hydrogenation), the reactions are generally high-yielding and utilize milder conditions compared to nitration. This makes the Heck reaction a more robust and often preferred method in modern organic synthesis, particularly when regiochemical purity is critical.
Researchers and drug development professionals should carefully consider the availability of starting materials, the required purity of the final product, and the available laboratory infrastructure when selecting the most appropriate synthetic strategy.
References
A Comparative Guide to the Biological Activity of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Published: December 25, 2025
This guide provides a comparative analysis of the potential biological activities of "Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" and its positional isomers. The placement of functional groups on an aromatic ring can significantly alter a molecule's physicochemical properties, influencing its interaction with biological targets. While direct comparative experimental data for these specific isomers is limited, this document synthesizes information from structurally related nitrobenzoate derivatives to predict and compare their potential therapeutic applications, focusing on anticancer, antimicrobial, and anti-inflammatory activities.
The primary compound under consideration is This compound (Isomer A, CAS 334952-07-7). A key positional isomer for comparison is Methyl 3-((2-methoxy-2-oxoethyl)amino)-4-nitrobenzoate (Isomer B, CAS 154078-86-1), where the nitro and the substituted side chain are transposed.[1] This guide will explore how these structural differences may translate into varied biological effects.
Physicochemical Properties Comparison
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. Positional isomerism can lead to significant differences in properties such as polarity, solubility, and molecular shape, which in turn affect absorption, distribution, metabolism, excretion, and target binding.
| Property | Isomer A: this compound | Isomer B: Methyl 3-((2-methoxy-2-oxoethyl)amino)-4-nitrobenzoate |
| CAS Number | 334952-07-7[2] | 154078-86-1[1] |
| Molecular Formula | C₁₁H₁₁NO₆[2] | C₁₁H₁₂N₂O₆[1] |
| Molecular Weight | 253.21 g/mol [2] | 268.22 g/mol [1] |
| Topological Polar Surface Area | 98.4 Ų[2] | Not explicitly available, likely higher due to N-H group |
| Hydrogen Bond Acceptor Count | 6[3] | Not explicitly available, likely similar or higher |
| Hydrogen Bond Donor Count | 0[3] | 1 (from the amino group)[1] |
| Predicted LogP | 1.4[2] | Not explicitly available |
| Structural Difference | Nitro group at position 3, methoxy-oxoethyl at position 4.[1] | Amino-linked side chain at position 3, nitro at position 4.[1] |
Data sourced from PubChem and other chemical databases where available.[1][2][3]
Comparative Biological Activities (Predicted)
The following sections outline the potential biological activities of the isomers based on data from related nitrobenzoate compounds. The provided quantitative data is for illustrative purposes to indicate the potential range of activity for this class of molecules.
Anticancer Activity
Nitroaromatic compounds are investigated for their potential as anticancer agents, often acting as bioreductive prodrugs that become cytotoxic under the hypoxic conditions found in solid tumors. The nitro group can be reduced to reactive intermediates that damage DNA and other cellular macromolecules.[1]
Table 1: Cytotoxicity of Structurally Related Benzoic Acid Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-chlorophenyl)-3-nitropropionic acid ethyl ester | A2780 (Ovarian Cancer) | Highly cytotoxic | [4] |
| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1 - 10 | [4] |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | HepG2 (Liver Cancer) | Within MIC range | [4] |
Comparative Analysis: The position of the electron-withdrawing nitro group significantly influences the electronic properties of the benzene ring.[1] In Isomer A, the nitro group is ortho to the bulky methoxy-oxoethyl group, which could sterically influence interactions with molecular targets. In Isomer B, the nitro group is para to the ester functionality, potentially enhancing its electron-withdrawing effects through resonance, which might impact its reduction potential and subsequent bioactivity.
Antimicrobial Activity
Nitrobenzoate esters have demonstrated promising activity against various pathogens, including Mycobacterium tuberculosis.[5] They often act as prodrugs that are activated by microbial enzymes. The activity is influenced by the substitution pattern on the aromatic ring. Esters of benzoic acid with 4-nitro or 3,5-dinitro groups have shown notable activity.[5]
Table 2: Antimycobacterial Activity of Related Nitrobenzoate Derivatives
| Compound Class | Target Organism | Activity Metric | Finding | Reference |
| Nitrobenzoate Esters | M. tuberculosis | MIC | Esters show greater activity than corresponding free acids. | [5] |
| 3,5-Dinitrobenzoate Esters | M. tuberculosis | MIC | Among the most active nitrobenzoate derivatives. | [5] |
| 4-Nitrobenzoate Esters | M. tuberculosis | MIC | Demonstrate greater activity than other substituted benzoates. | [5] |
Comparative Analysis: The antimicrobial efficacy of nitroaromatic compounds is often linked to the ease of reduction of the nitro group by microbial nitroreductases. The electronic environment created by the surrounding substituents dictates this reduction potential. The different substitution patterns of Isomer A and Isomer B would likely lead to different reduction potentials and, therefore, potentially different levels of antimicrobial activity.
Anti-inflammatory Activity
Certain nitro-substituted aromatic compounds have shown anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).
Table 3: COX-2 Inhibitory Activity of Related Nitro-Compounds
| Compound | Activity | IC₅₀ (µM) | Reference |
| FM4 (nitro-phenylbutanal derivative) | COX-2 Inhibition | 0.74 | [6] |
| FM10 (nitro-phenylbutanoic acid derivative) | COX-2 Inhibition | 0.69 | [6] |
| FM12 (nitro-phenylbutanoic acid derivative) | COX-2 Inhibition | 0.18 | [6] |
Comparative Analysis: The anti-inflammatory activity would depend on how well each isomer fits into the active site of enzymes like COX-2. The different shapes and electronic distributions of Isomer A and Isomer B would result in different binding affinities. For example, the presence of a hydrogen bond donor in Isomer B (the N-H group) could enable interactions with the target protein that are not possible for Isomer A.
Hypothesized Signaling Pathway: NF-κB Inhibition
Phenolic and nitroaromatic compounds can exert anti-inflammatory and anticancer effects by modulating cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, cell survival, and proliferation. Inhibition of this pathway is a key strategy in drug development. The diagram below illustrates a potential mechanism by which a nitrobenzoate derivative might inhibit NF-κB activation.
Caption: Potential inhibition of the NF-κB signaling pathway by nitrobenzoate isomers.
Experimental Protocols
To determine the biological activity of these isomers, a variety of in vitro assays are required. A primary screen for potential anticancer activity is a cytotoxicity assay.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Test compounds (Isomer A, Isomer B) dissolved in DMSO (stock solution)
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).
Caption: General experimental workflow for the MTT cytotoxicity assay.
Conclusion
While "this compound" and its positional isomers are valuable as synthetic intermediates, their comparative biological activities have not been extensively reported. Based on the broader class of nitrobenzoate derivatives, these compounds hold potential for development as anticancer, antimicrobial, or anti-inflammatory agents. The distinct substitution patterns of the isomers are predicted to result in different physicochemical properties and biological activities. Isomer B, with its N-H group, may exhibit different target interactions compared to Isomer A.
The hypotheses presented in this guide require rigorous experimental validation. Side-by-side screening of these isomers in a panel of biological assays, starting with cytotoxicity and antimicrobial assessments, is essential to elucidate their true therapeutic potential and to understand the structure-activity relationships governed by their isomeric differences.
References
- 1. Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate | Benchchem [benchchem.com]
- 2. This compound | C11H11NO6 | CID 22567524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Validated Analytical Methods for Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical compounds is paramount. This guide provides a comparative overview of validated analytical methods applicable to "Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate," a key pharmaceutical reference standard.[1] While specific validated methods for this exact molecule are not extensively published, this guide draws upon established analytical techniques for structurally similar nitroaromatic esters and related pharmaceutical compounds to provide a robust framework for method development and validation.
The primary analytical techniques suitable for the analysis of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Comparison of Analytical Methods
The selection of an analytical method is contingent on various factors, including the desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the most relevant analytical techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by detection (commonly UV-Vis).[2] | Separation of volatile compounds in the gas phase followed by detection and identification using a mass spectrometer.[3][4] |
| Selectivity | High; capable of separating the main component from structurally similar impurities.[2] | Very high; provides both chromatographic separation and mass-based identification, enabling the resolution of co-eluting peaks. |
| Sensitivity | Good to high, depending on the detector used. UV detectors are common for aromatic compounds due to their strong UV absorbance.[5] | Very high, especially with selected ion monitoring (SIM), making it suitable for trace-level analysis. |
| Volatility Requirement | Not required; suitable for a wide range of non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar or non-volatile compounds.[6] |
| Sample Preparation | Generally involves dissolving the sample in a suitable solvent and filtering before injection.[7] | Can be more complex, potentially requiring extraction and derivatization to improve volatility and chromatographic performance.[6] |
| Typical Application | Purity assessment, quantification of active pharmaceutical ingredients (APIs) and impurities, and stability testing.[1] | Identification and quantification of volatile and semi-volatile organic compounds, impurity profiling.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide generalized experimental protocols for HPLC and GC-MS analysis, which can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. A reverse-phase method is generally suitable for nitroaromatic esters.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for reverse-phase chromatography.[7]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and acidified water (e.g., with phosphoric or formic acid).[7][8] The gradient or isocratic elution profile would need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.[7]
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte. For nitroaromatic compounds, a wavelength in the range of 230-280 nm is often suitable.[7]
-
Injection Volume: 10-20 µL.[7]
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution.
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected concentration range of the analyte.[7]
-
Sample Solution: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[9]
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is often used for the analysis of a wide range of organic compounds.[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector. The mode will depend on the analyte concentration.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature is typical. For example, start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[9]
-
Mass Spectrometer Conditions:
Sample Preparation:
-
Dissolution: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[9]
-
Derivatization (if necessary): For compounds with poor volatility or active hydrogens, a derivatization step, such as silylation, may be required to improve chromatographic performance.[6]
-
Dilution: Dilute the sample to a final concentration suitable for GC-MS analysis (typically in the µg/mL range).[9]
Visualizing Analytical Workflows
To better illustrate the logical flow of these analytical methods, the following diagrams are provided.
Caption: A generalized workflow for the quantitative analysis of a pharmaceutical compound using HPLC.
Caption: A typical workflow for the analysis of a semi-volatile organic compound using GC-MS.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
Cross-referencing "Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" data from different suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of chemical intermediates are paramount. This guide provides a comprehensive cross-referencing of data for "Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" (CAS No. 334952-07-7), a key building block in various synthetic pathways. By comparing product specifications from different suppliers and outlining standardized analytical methodologies, this document aims to facilitate informed purchasing decisions and ensure experimental reproducibility.
Supplier Data Comparison
A critical aspect of sourcing chemical intermediates is the verification of their purity and physical properties. The following table summarizes the publicly available data for "this compound" from several suppliers. It is important to note that while suppliers provide general specifications, a batch-specific Certificate of Analysis (CoA) will offer the most accurate and detailed information.
| Supplier/Source | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Home Sunshine Pharma | Not specified | C₁₁H₁₁NO₆ | 253.21 | 77[1] | Beige crystalline powder[1] |
| A.B. Enterprises | 98% | C₁₁H₁₁NO₆ | 253.2 | Not specified | Not specified |
| Sigma-Aldrich (AstaTech) | 97% | C₁₁H₁₁NO₆ | 253.21 | Not specified | Solid |
| SRIRAMCHEM | High-Purity Reference Standard | Not specified | Not specified | Not specified | Not specified |
| Madin Life Sciences | 99% | C₁₁H₁₁NO₆ | 253.21 | Not specified | Powder |
Note: Data is compiled from publicly available online sources and may not reflect the exact specifications of a specific batch. Requesting a Certificate of Analysis from the supplier is highly recommended for lot-specific data.
Experimental Protocols
To ensure consistent and reliable results in a research setting, standardized analytical methods are crucial for the quality control of starting materials. Below is a detailed methodology for a key analytical experiment for "this compound".
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the determination of the purity of "this compound".
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
"this compound" reference standard and sample.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak in the chromatogram.
Synthetic Pathway
"this compound" is a substituted aromatic compound. A plausible synthetic route involves the nitration of a suitable precursor. The following diagram illustrates a general synthetic pathway.
The synthesis of "this compound" can be envisioned as a multi-step process starting from a simpler aromatic compound. A potential route involves the esterification of a carboxylic acid, followed by a directed nitration.
References
Safety Operating Guide
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate proper disposal procedures
For immediate release to researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (CAS RN: 334952-07-7). Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental responsibility.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed and requires careful handling in a controlled laboratory environment.
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-approved safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Ventilation:
-
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.
Spill Management:
-
In the event of a spill, the material should be carefully collected using an inert absorbent.
-
The spilled chemical and any contaminated cleanup materials must be treated as hazardous waste and disposed of according to the procedures outlined below[1].
-
For significant spills, evacuate the immediate area and follow your institution's established emergency protocols.
II. Quantitative Data Summary
The following table summarizes the key physical, chemical, and safety data for this compound.
| Property | Value | Reference |
| CAS Number | 334952-07-7 | |
| Molecular Formula | C11H11NO6 | [2] |
| Physical Form | Solid, Beige crystalline powder | [3] |
| Signal Word | Warning | |
| GHS Hazard Statement | H302: Harmful if swallowed | |
| GHS Precautionary Statements | P264, P270, P301+P312, P330 | |
| Storage Temperature | Room temperature | |
| Incompatible Materials | Strong oxidizing agents | [4] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's designated hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [5][6].
1. Waste Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, contaminated gloves) in a dedicated, chemically compatible waste container[6]. A high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate[6][7].
-
Do not mix this waste with other chemical waste streams to prevent unintended reactions[5][8]. Specifically, avoid mixing with strong oxidizing agents, acids, or bases[4][9].
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste "[6].
-
The label must include the full chemical name: "This compound " and its CAS Number: 334952-07-7 [6].
-
Indicate the approximate quantity or concentration of the waste and the date of accumulation[7].
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6][7].
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel[6].
-
Ensure the SAA is equipped with secondary containment to mitigate potential leaks[5][9].
-
Regularly inspect the SAA for any signs of container degradation or leakage[7].
4. Arranging for Waste Pickup and Disposal:
-
Once the waste container is full, or in accordance with your institution's policies (e.g., maximum accumulation time), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor[6].
5. Disposal of Empty Containers:
-
Empty containers that previously held this compound must be thoroughly rinsed.
-
The first rinse must be collected and disposed of as hazardous waste[5][8].
-
After the initial rinse is collected, the container should be triple-rinsed with a suitable solvent (e.g., water or as recommended by your EH&S department)[1]. These subsequent rinsates may be permissible for drain disposal depending on local regulations, but it is best practice to consult with EH&S.
-
Once thoroughly cleaned and air-dried, deface or remove all labels from the empty container before disposing of it as regular solid waste or recycling, in accordance with institutional guidelines[1][5].
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS 334952-07-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards should be worn to protect against splashes.[3][4] A face shield provides an additional layer of protection for the entire face, especially when there is a risk of significant splashing.[2][5] |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | No single glove material offers protection against all chemicals.[2] Nitrile gloves provide good resistance to a range of chemicals.[2] Double gloving offers an extra barrier. For significant contamination risk, consider heavier-duty gloves like neoprene.[2] Always inspect gloves before use and change them immediately upon contamination.[6] |
| Body | Chemical-Resistant Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin.[2][4] |
| Respiratory | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or when working outside of a certified chemical fume hood.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]
-
Verify that all necessary PPE is available and in good condition.[2]
-
Locate the nearest emergency equipment, including a fire extinguisher and spill kit.[2]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[4]
-
Use appropriate tools, such as a spatula or powder funnel, to avoid direct contact with the chemical.
-
Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.[2]
3. Post-Handling Procedures:
-
Thoroughly clean the work area at the end of the procedure. Use disposable plastic-backed absorbent paper to protect surfaces.[8]
-
Decontaminate any equipment that has come into contact with the chemical.
-
Carefully remove PPE to avoid self-contamination, removing gloves last.[2]
-
Wash hands thoroughly with soap and water after removing gloves.[9]
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[6]
1. Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealed container for solid organic waste.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for non-halogenated organic liquid waste. Do not mix with other waste streams.[1][10]
-
Contaminated Materials: Any disposable items such as gloves, absorbent pads, and weighing paper that are contaminated with the chemical should be placed in a designated solid waste container.[1]
2. Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Toxic," "Irritant").[1]
3. Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area, ensuring they are tightly sealed.[11]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[4]
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uwm.edu [uwm.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
